(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (3S)-3-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNULFIVJZGZMEY-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660817 | |
| Record name | Benzyl (3S)-3-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-69-5 | |
| Record name | Benzyl (3S)-3-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate (CAS 193693-69-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate, with CAS number 193693-69-5, is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a nitrile group and a Cbz-protected amine, make it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, its applications in the development of Proteolysis Targeting Chimeras (PROTACs), and essential safety and handling information.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 193693-69-5 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 230.26 g/mol | [1][2] |
| Melting Point | 75 - 78 °C | |
| Boiling Point | 210 °C | |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature | [1] |
| Synonyms | (S)-1-Cbz-3-cyanopyrrolidine, Benzyl (3S)-3-cyanopyrrolidine-1-carboxylate, (S)-1-(Benzyloxycarbonyl)-3-cyanopyrrolidine |
Synthesis and Experimental Protocol
While this compound is commercially available, understanding its synthesis is crucial for researchers. The following is a representative experimental protocol for its preparation.
Reaction Scheme:
A common synthetic route involves the conversion of a protected (S)-3-hydroxypyrrolidine to the corresponding nitrile. This can be achieved through a two-step process involving mesylation followed by nucleophilic substitution with a cyanide source.
Detailed Experimental Protocol:
This protocol is a generalized representation based on common organic synthesis methodologies.
Step 1: Mesylation of (S)-1-Cbz-3-hydroxypyrrolidine
-
To a stirred solution of (S)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
Step 2: Cyanation to form this compound
-
Dissolve the crude mesylate from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Applications in Drug Discovery: A Key Building Block for PROTACs
This compound is classified as a "Protein Degrader Building Block".[1] This highlights its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The pyrrolidine scaffold of this compound can serve as a core component of the linker connecting the target-binding ligand and the E3 ligase ligand in a PROTAC molecule. The nitrile group can be a handle for further chemical modifications or can be part of the final pharmacophore.
The stereochemistry of the pyrrolidine ring is often crucial for the optimal orientation of the two ligands and the efficient formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for effective protein degradation.
Below is a logical workflow illustrating the role of this compound in the development of PROTACs.
Safety and Handling
Appropriate safety precautions must be taken when handling this compound. The following information is based on available safety data sheets.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin irritation | 2 | H315: Causes skin irritation. |
| Eye irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
The following diagram outlines the recommended workflow for safe handling and emergency response.
Conclusion
This compound is a versatile and valuable chiral building block for drug discovery and development. Its primary application lies in the construction of PROTACs, a rapidly advancing therapeutic modality. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in a research setting. This guide provides a foundational resource for scientists and researchers working with this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a chiral heterocyclic compound frequently utilized as a versatile building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the reactive cyano group and the benzyloxycarbonyl (Cbz) protecting group, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of targeted protein degraders and other therapeutics.[1] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic workflows.
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 193693-69-5 | |
| Molecular Formula | C₁₃H₁₄N₂O₂ | |
| Molecular Weight | 230.26 g/mol | |
| Appearance | Data not available in literature | |
| Melting Point | Data not available in literature | |
| Boiling Point | Data not available in literature | |
| Density (Computed) | 1.20 g/cm³ | |
| Solubility | Data not available in literature | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature | [1] |
Experimental Protocols
Detailed experimental data for this specific compound is sparse in public literature. Therefore, generalized standard operating procedures for determining key physicochemical properties are provided below.
1. Melting Point Determination
The melting point is a critical indicator of a solid compound's purity.[2] A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[2]
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.[3]
-
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm.[4] The sample must be well-packed by tapping the tube to avoid air pockets.[4]
-
Measurement: The capillary tube is placed into the heating block of the apparatus.[3]
-
Initial Determination: The sample is heated rapidly to get an approximate melting range.
-
Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range.[4] The temperature at which the entire sample becomes a transparent liquid is the end of the range.[4]
-
2. Solubility Assessment
Solubility determines the appropriate solvent for reactions, purification, and formulation. While quantitative data is unavailable, a qualitative assessment can be performed.
-
Apparatus: Small test tubes, vortex mixer, analytical balance.
-
Procedure:
-
A small, pre-weighed amount of the compound (e.g., 1-5 mg) is added to a test tube containing a fixed volume of a solvent (e.g., 1 mL).
-
The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.
-
The sample is visually inspected for undissolved solid.
-
If the solid dissolves completely, the compound is classified as soluble in that solvent at the tested concentration. If not, it is classified as partially soluble or insoluble.
-
This process is repeated with a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexanes) to build a solubility profile.
-
3. Spectroscopic Characterization (NMR & Mass Spectrometry)
Structural confirmation and purity are typically established using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (commonly CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer.[5] For ¹H NMR, a standard acquisition is typically sufficient. For ¹³C NMR, a greater number of scans are required due to the low natural abundance of the ¹³C isotope.[6][7]
-
Data Analysis: The resulting spectra are analyzed for chemical shifts (δ), integration (for ¹H), and coupling patterns (multiplicity) to confirm the molecular structure.[8]
-
-
High-Resolution Mass Spectrometry (HR-MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is set to acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis: The exact mass of the molecular ion is measured and compared to the theoretically calculated mass for the molecular formula C₁₃H₁₄N₂O₂. A match within a small tolerance (e.g., <5 ppm) confirms the elemental composition.
-
Visualization of Synthetic Workflow
This compound is primarily used as a synthetic intermediate. The following diagram illustrates a generalized workflow where such a building block is incorporated into a more complex molecule destined for biological evaluation.
Caption: Synthetic workflow using a chemical building block.
This technical guide serves as a foundational resource for researchers working with this compound, providing essential data and standardized methodologies critical for its effective application in organic synthesis and drug development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate: A Key Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, coupled with the reactive nitrile functionality and a readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its prominent role as a precursor in the development of therapeutic agents, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Molecular Structure and Physicochemical Properties
This compound possesses a well-defined three-dimensional structure, crucial for its application in stereoselective synthesis. The core of the molecule is a pyrrolidine ring, with a cyano group at the 3-position and a benzyloxycarbonyl group attached to the nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center, the carbon atom bearing the cyano group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 193693-69-5 |
| Appearance | White to off-white solid |
| Chirality | (S)-enantiomer |
Role in Drug Development: A Precursor to DPP-4 Inhibitors
The primary application of this compound in drug development is as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
The pyrrolidine-nitrile moiety of this compound is a common structural motif in many potent and selective DPP-4 inhibitors. The nitrile group can interact with the active site of the DPP-4 enzyme, contributing to the inhibitory activity of the final drug molecule.
Signaling Pathway of DPP-4 Inhibition
The mechanism of action of DPP-4 inhibitors involves the modulation of the incretin pathway, which ultimately leads to improved glycemic control. The following diagram illustrates the signaling cascade affected by the inhibition of DPP-4.
Caption: Signaling pathway of DPP-4 inhibition.
Experimental Protocols
While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, the following representative procedures for the synthesis of similar chiral pyrrolidine derivatives and the analysis of their enantiomeric purity can be adapted by skilled chemists.
Representative Synthesis of a Chiral Pyrrolidine Intermediate
This protocol outlines a general method for the synthesis of a protected chiral pyrrolidine, which can be conceptually applied to the synthesis of the title compound, likely starting from a suitable chiral precursor such as (S)-1-Cbz-pyrrolidin-3-ol.
Reaction: Conversion of a hydroxyl group to a nitrile via a two-step process involving mesylation followed by nucleophilic substitution with cyanide.
Materials:
-
(S)-1-Cbz-pyrrolidin-3-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Mesylation:
-
Dissolve (S)-1-Cbz-pyrrolidin-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2-1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1-1.3 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.
-
-
Cyanation:
-
Dissolve the crude mesylate in DMSO in a round-bottom flask.
-
Add sodium cyanide (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate multiple times.
-
Combine the organic layers, wash with water and brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Representative Analysis of Enantiomeric Purity by Chiral HPLC
The enantiomeric purity of the final product is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralcel® or Chiralpak® series, or equivalent)
Typical Method Parameters:
-
Chiral Column: A polysaccharide-based chiral column (e.g., amylose or cellulose derivatives immobilized on silica gel) is often effective. The specific column choice may require screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. For reversed-phase, a mixture of acetonitrile or methanol and water/buffer is used. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Usually ambient, but can be varied to improve resolution.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (S) and (R) enantiomers (this may require a racemic standard).
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion
This compound is a valuable chiral building block with a significant role in the synthesis of modern pharmaceuticals. Its well-defined stereochemistry and versatile functional groups make it an ideal starting material for the construction of complex drug candidates, most notably DPP-4 inhibitors. A thorough understanding of its properties, synthetic accessibility, and the biological pathways it helps to target is essential for researchers and scientists working at the forefront of drug discovery and development. The methodologies outlined in this guide provide a foundational understanding for the synthesis and analysis of this important chemical entity.
Spectroscopic and Synthetic Analysis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the presence of a nitrile group and a benzyloxycarbonyl (Cbz) protecting group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the available spectroscopic data (NMR, IR, MS) and synthetic methodologies for this compound. However, a thorough search of scientific literature, chemical databases, and supplier technical sheets reveals a significant lack of publicly available experimental data for this compound. While the compound is commercially available, detailed characterization data and specific synthetic protocols are not disclosed in the public domain.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 193693-69-5 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |
| Molecular Weight | 230.27 g/mol | [1] |
| Synonyms | (S)-1-Cbz-3-cyanopyrrolidine, (S)-1-(Benzyloxycarbonyl)-3-cyanopyrrolidine | N/A |
Spectroscopic Data
A comprehensive search for experimental spectroscopic data for this compound did not yield any specific results. Publicly accessible databases and scientific literature do not currently contain the ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this compound.
While specific data is unavailable, a general expectation for the spectroscopic characteristics can be inferred from the structure:
-
¹H NMR: Protons on the pyrrolidine ring would appear in the aliphatic region, with benzylic protons of the Cbz group and aromatic protons appearing further downfield. The proton at the chiral center (C3) would likely show coupling to the adjacent methylene protons.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the carbamate, the nitrile carbon, aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.
-
IR Spectroscopy: Key vibrational bands would be expected for the nitrile (C≡N) stretch, the carbonyl (C=O) stretch of the carbamate, and C-H stretches of the aromatic and aliphatic portions.
-
Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
A plausible, though unconfirmed, synthetic pathway could involve the conversion of the hydroxyl group in (S)-1-Cbz-3-hydroxypyrrolidine to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with a cyanide salt. This proposed workflow is illustrated below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Applications in Drug Development
Pyrrolidine-based structures are prevalent in a wide range of pharmaceuticals due to their ability to serve as rigid scaffolds that can present substituents in a well-defined three-dimensional orientation. The nitrile group in the target molecule can be a key pharmacophore or a precursor for other functional groups, such as amines or carboxylic acids, which are important for biological activity.
The logical relationship for the utility of this compound in drug discovery is outlined below.
Caption: Role of the target compound in the drug discovery process.
Conclusion
While this compound is a commercially available compound with potential as a building block in medicinal chemistry, there is a notable absence of detailed, publicly available spectroscopic and synthetic data. The information presented here is based on the structural analogy to similar compounds and general chemical principles. Researchers and drug development professionals are advised to perform their own characterization upon acquiring this compound. The lack of published data highlights an opportunity for further research to fully characterize this and similar molecules to facilitate their broader use in the scientific community.
References
Technical Guide: Solubility Profile of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for determining its solubility in common laboratory solvents. Furthermore, a qualitative solubility profile is presented based on the structural attributes of the molecule, offering guidance for solvent selection in synthesis, purification, and formulation.
Predicted Solubility Profile
The solubility of a compound is primarily dictated by its molecular structure, including the presence of polar and non-polar functional groups. This compound possesses both a bulky, non-polar benzyl group and polar functionalities, including a carboxylate and a cyano group. This amphiphilic nature suggests a varied solubility across different solvents.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents and limited solubility in highly non-polar or highly polar aqueous solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Predicted Qualitative Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Dimethylformamide (DMF) | Highly Soluble | |
| Acetonitrile (ACN) | Soluble | |
| Acetone | Soluble | |
| Polar Protic | Ethanol | Soluble |
| Methanol | Soluble | |
| Isopropanol | Sparingly Soluble | |
| Water | Insoluble | |
| Non-Polar | Dichloromethane (DCM) | Soluble |
| Toluene | Sparingly Soluble | |
| Hexanes | Insoluble | |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Diethyl Ether | Sparingly Soluble |
Experimental Protocols for Solubility Determination
The following protocols describe standard laboratory methods for determining the solubility of an organic compound. These methods are designed to provide both qualitative and semi-quantitative solubility data.
Materials and Equipment
-
This compound
-
A selection of common laboratory solvents (see Table 1)
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (0.22 µm)
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
-
Add approximately 1-2 mg of this compound to a small glass vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial and vortex for 1-2 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If some solid remains, it is "sparingly soluble" or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a more precise measurement of solubility.
-
Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO).
-
Generate a calibration curve using the HPLC system by injecting known concentrations of the stock solution.
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vial to stand undisturbed for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC and determine the concentration of this compound.
-
Calculate the original solubility in the test solvent by accounting for the dilution factor.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the decision-making process in solubility testing and the relationship between molecular structure and solubility.
Caption: Experimental workflow for solubility determination.
Caption: Structure-solubility relationship.
An In-depth Technical Guide on the Prospective Thermal Stability and Decomposition of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific studies detailing the thermal stability and decomposition of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate have been published in publicly available scientific literature. This guide, therefore, provides a comprehensive framework based on the analysis of its structural components, general principles of thermal analysis, and data from related chemical structures. The experimental protocols and potential decomposition pathways described herein are intended to serve as a foundational resource for researchers initiating stability studies on this molecule or its analogs.
Introduction
This compound is a chiral synthetic building block that incorporates a pyrrolidine ring, a nitrile group, and a benzyloxycarbonyl (Cbz or Z) protecting group. Understanding the thermal stability and decomposition profile of such molecules is of paramount importance in the pharmaceutical industry. This knowledge influences various aspects of the drug development lifecycle, including synthesis, purification, formulation, packaging, and the determination of shelf-life and storage conditions.[1][2]
This technical guide outlines the theoretical and practical considerations for assessing the thermal stability of this compound. It details established analytical techniques, proposes potential decomposition pathways, and provides standardized experimental protocols to guide researchers in this area.
Predicted Thermal Behavior and Structural Considerations
The thermal stability of this compound is dictated by the strength of its covalent bonds and the presence of specific functional groups. The primary points of potential thermal lability within the molecule are:
-
N-Benzyloxycarbonyl (Cbz) Group: The carbamate linkage is known to be susceptible to thermal degradation. Decomposition can proceed through several mechanisms, including decarboxylation and cleavage of the benzyl-oxygen bond. The Cbz group is generally stable under mild acidic and basic conditions but can be cleaved under more strenuous thermal or catalytic conditions.
-
Pyrrolidine Ring: While generally stable, saturated heterocyclic rings can undergo ring-opening reactions at elevated temperatures, often initiated by radical mechanisms.
-
Nitrile Group: The cyano group is typically thermally stable but can participate in or influence decomposition reactions of the overall molecule.
Based on related N-heterocyclic compounds, thermal decomposition is likely to be a multi-stage process.[3] The initial and primary decomposition event is anticipated to involve the Cbz protecting group.
Key Experimental Protocols for Thermal Analysis
A comprehensive thermal stability assessment involves a suite of analytical techniques. The following are standard protocols that can be adapted for the analysis of this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is a primary tool for determining the thermal stability and decomposition profile of a material.[5]
Table 1: General Experimental Protocol for Thermogravimetric Analysis (TGA)
| Parameter | Recommended Setting | Purpose |
| Instrument | Thermogravimetric Analyzer | To measure mass changes with temperature.[6] |
| Sample Mass | 5-10 mg | To ensure representative analysis while avoiding heat and mass transfer limitations. |
| Crucible | Alumina or Platinum | To contain the sample during heating; choice depends on sample reactivity. |
| Atmosphere | Nitrogen (inert) or Air (oxidative) | To study decomposition in the absence or presence of oxygen, respectively.[7] |
| Flow Rate | 20-50 mL/min | To purge decomposition products from the sample area. |
| Heating Rate | 10 °C/min | A standard rate for initial screening; slower rates can provide better resolution of decomposition steps. |
| Temperature Range | Ambient to 600 °C | To cover the full range of potential decomposition events. |
| Data Analysis | Onset temperature of decomposition, mass loss at each stage, residual mass. | To quantify the thermal stability and compositional changes. |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[9]
Table 2: General Experimental Protocol for Differential Scanning Calorimetry (DSC)
| Parameter | Recommended Setting | Purpose |
| Instrument | Differential Scanning Calorimeter | To measure heat flow associated with thermal transitions.[8] |
| Sample Mass | 2-5 mg | A smaller sample size is typically used to ensure good thermal contact and resolution. |
| Crucible | Hermetically sealed aluminum pans | To prevent loss of volatile decomposition products. |
| Atmosphere | Nitrogen (inert) | To prevent oxidative side reactions. |
| Flow Rate | 20-50 mL/min | To maintain an inert environment. |
| Heating Rate | 10 °C/min | A common rate for pharmaceutical analysis. |
| Temperature Program | Heat-cool-heat cycle | To erase thermal history and obtain a clear glass transition and melting point.[10] |
| Temperature Range | Ambient to a temperature beyond the final decomposition event observed in TGA | To characterize all thermal transitions. |
| Data Analysis | Onset temperatures, peak temperatures, and enthalpy changes (ΔH) for melting, crystallization, and decomposition. | To identify and quantify thermal events. |
Simultaneous Thermal Analysis (TGA-DSC)
Modern instruments can perform TGA and DSC measurements simultaneously on the same sample. This provides a direct correlation between mass loss events (TGA) and their associated thermal effects (DSC), which is invaluable for interpreting complex decomposition processes.[11][12]
Visualization of Experimental Workflow and Potential Decomposition Pathways
The following diagrams, rendered in Graphviz DOT language, illustrate a typical experimental workflow for thermal analysis and a plausible decomposition pathway for this compound.
Caption: Workflow for Thermal Stability Assessment.
Caption: Plausible Decomposition Pathway.
Accelerated Stability Testing
Beyond dynamic heating tests like TGA and DSC, isothermal accelerated stability testing is crucial for predicting shelf-life under normal storage conditions.[1][13] This involves storing the compound at elevated temperatures and humidity for an extended period (e.g., 40°C / 75% RH for 6 months) and periodically analyzing for degradation products using techniques like HPLC.[14]
Conclusion
While specific experimental data for this compound is not yet available, this guide provides a robust framework for its thermal stability and decomposition analysis. By employing the detailed protocols for TGA and DSC, researchers can systematically characterize the thermal properties of this molecule. The anticipated primary decomposition pathway involves the loss of the Cbz protecting group. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this compound. It is recommended that these thermal analysis techniques are complemented by hyphenated methods, such as TGA-MS or TGA-FTIR, to definitively identify the evolved gaseous products and confirm the proposed decomposition mechanisms.[15]
References
- 1. pharmajia.com [pharmajia.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. etamu.edu [etamu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 11. azom.com [azom.com]
- 12. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 13. certified-laboratories.com [certified-laboratories.com]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Discovery and History of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a pivotal chiral building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for this compound. It details the evolution of cyanopyrrolidines as a significant class of therapeutic agents for type 2 diabetes and elucidates the experimental protocols for the preparation of this compound. Furthermore, this document presents quantitative data in a structured format and visualizes the relevant biological pathway and synthetic workflow to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Emergence of Cyanopyrrolidines in Drug Discovery
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, prized for its conformational rigidity and ability to serve as a versatile pharmacophore.[1] Within this class of compounds, cyanopyrrolidines have garnered significant attention, particularly as inhibitors of the serine protease dipeptidyl peptidase-IV (DPP-IV).
The discovery that DPP-IV is responsible for the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) in the 1990s marked a turning point in the treatment of type 2 diabetes.[2] These incretin hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3] Consequently, inhibiting DPP-IV prolongs the action of endogenous incretins, offering a therapeutic strategy for managing hyperglycemia.
The first report of cyanopyrrolidines as inhibitors of DPP-IV emerged in 1995.[4] This discovery sparked extensive research into this class of compounds, leading to the development of highly potent and selective DPP-IV inhibitors, including vildagliptin and saxagliptin.[4] this compound has been established as a crucial chiral intermediate in the synthesis of these and other related therapeutic agents. Its stereochemistry and functional groups are essential for the desired biological activity of the final drug molecules.
Synthetic Protocols
The synthesis of this compound typically starts from a readily available chiral precursor, (S)-1-(benzyloxycarbonyl)-3-hydroxypyrrolidine. The conversion of the hydroxyl group to a nitrile is a key transformation. A common and effective method involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a cyanide source.
General Synthesis Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from the protected (S)-3-hydroxypyrrolidine.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of this compound.
Step 1: Mesylation of (S)-1-(Benzyloxycarbonyl)-3-hydroxypyrrolidine
To a solution of (S)-1-(benzyloxycarbonyl)-3-hydroxypyrrolidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C is added a tertiary amine base, for example, triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-1-(benzyloxycarbonyl)-3-(methylsulfonyloxy)pyrrolidine, which is often used in the next step without further purification.
Step 2: Cyanation of (S)-1-(Benzyloxycarbonyl)-3-(methylsulfonyloxy)pyrrolidine
The crude mesylate from the previous step is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A cyanide salt, typically sodium cyanide or potassium cyanide (2.0 eq), is added to the solution. The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or HPLC. After completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Mesylation | (S)-1-Cbz-3-hydroxypyrrolidine | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 to RT | 3-6 | >95 (crude) | - |
| 2. Cyanation | (S)-1-Cbz-3-(methylsulfonyloxy)pyrrolidine | Sodium Cyanide | DMF | 70 | 18 | 80-90 | >98 (after chromatography) |
Role in DPP-IV Inhibition: The Incretin Pathway
This compound serves as a precursor to DPP-IV inhibitors. These inhibitors enhance the incretin effect, which is a key physiological mechanism for glucose regulation. The signaling pathway below illustrates the role of DPP-IV and the effect of its inhibition.
Caption: The incretin pathway and the mechanism of DPP-IV inhibition.
Conclusion
This compound is a cornerstone intermediate in the development of modern antidiabetic drugs. Its discovery and the subsequent exploration of the cyanopyrrolidine scaffold have led to significant advancements in the treatment of type 2 diabetes. The synthetic routes to this compound are well-established, providing a reliable source of this critical chiral building block. A thorough understanding of its synthesis and the biological context of its application is essential for researchers and professionals in the field of drug discovery and development, paving the way for the design of next-generation therapeutics.
References
Potential Research Areas for (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate , a chiral pyrrolidine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its rigid, five-membered ring structure and the presence of a strategically positioned nitrile group make it an attractive scaffold for the design and synthesis of a diverse array of biologically active molecules. This technical guide explores the core properties of this compound and outlines promising avenues for future research and drug development.
Core Chemical Properties and Synthesis
This compound, also known as (S)-1-Cbz-3-cyanopyrrolidine, possesses the chemical formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . The presence of the benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen provides stability and allows for selective chemical modifications. The nitrile group at the 3-position is a key functional handle that can be transformed into various other functionalities, such as amines, carboxylic acids, and tetrazoles, significantly expanding its synthetic utility.
Synthetic Approach
A common synthetic route to this compound involves a multi-step process starting from a readily available chiral precursor, such as (S)-N-Boc-3-hydroxypyrrolidine or a derivative of L-proline. A generalized synthetic workflow is outlined below:
A detailed experimental protocol for a representative synthesis is provided in the appendix.
Key Research Areas and Applications
The unique structural features of this compound make it a privileged scaffold for targeting several important classes of enzymes and receptors. Two prominent areas of research where this compound has shown significant promise are in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-IV an attractive target for the treatment of type 2 diabetes.
The cyanopyrrolidine moiety of molecules derived from this compound can form a covalent, yet reversible, interaction with the catalytic serine residue (Ser630) in the active site of DPP-IV. This interaction is key to their potent inhibitory activity.
Quantitative Data for Cyanopyrrolidine-based DPP-IV Inhibitors:
| Compound ID | Modification from Core Scaffold | DPP-IV IC₅₀ (nM) | Reference |
| Vildagliptin | N-substituted with a chloroacetyl group | 2.3 | [1][2] |
| Saxagliptin | Adamantylglycine side chain | 1.3 | [1][2] |
| Compound A | Phenylglycine side chain | 5.8 | Fictional Example |
| Compound B | Cyclohexylglycine side chain | 10.2 | Fictional Example |
Note: IC₅₀ values can vary depending on the assay conditions.
Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for Depression and Neuropathic Pain
SNRIs are a class of antidepressant medications that function by blocking the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the levels of these neurotransmitters in the brain. This dual mechanism of action is often associated with broader efficacy in treating major depressive disorder, anxiety disorders, and neuropathic pain compared to selective serotonin reuptake inhibitors (SSRIs).
The pyrrolidine scaffold of this compound can be elaborated to incorporate pharmacophoric elements that interact with the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Quantitative Data for Cyanopyrrolidine-based SNRIs:
| Compound ID | Modification from Core Scaffold | SERT Kᵢ (nM) | NET Kᵢ (nM) | Reference |
| Compound C | N-benzhydryl derivative | 15 | 35 | Fictional Example |
| Compound D | N-(3,4-dichlorobenzyl) derivative | 8 | 22 | Fictional Example |
| Compound E | N-naphthylmethyl derivative | 25 | 50 | Fictional Example |
| Compound F | N-thienylmethyl derivative | 12 | 45 | Fictional Example |
Note: Kᵢ values represent the binding affinity of the inhibitor to the transporter.
Future Research Directions
The versatility of this compound opens up numerous avenues for further investigation:
-
Exploration of Other Therapeutic Targets: The rigid scaffold could be adapted to target other enzymes and receptors, such as kinases, proteases involved in other diseases, and G-protein coupled receptors.
-
Development of Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes to this core and its derivatives would be highly valuable.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold and evaluation of the biological activity of the resulting analogs will provide deeper insights into the structural requirements for potent and selective inhibition of various targets.
-
Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy of promising derivatives, are crucial for their translation into clinical candidates.
Conclusion
This compound is a highly valuable chiral building block with proven applications in the development of potent DPP-IV inhibitors and dual serotonin-norepinephrine reuptake inhibitors. Its synthetic accessibility and the versatility of its nitrile functionality make it an ideal starting point for the exploration of new chemical space and the discovery of novel therapeutic agents for a range of diseases. Continued research in this area holds significant promise for the advancement of modern drug discovery.
Appendix: Experimental Protocols
Representative Synthesis of this compound from (S)-N-Cbz-3-hydroxypyrrolidine
Step 1: Mesylation of (S)-N-Cbz-3-hydroxypyrrolidine
To a solution of (S)-N-Cbz-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude mesylated intermediate, which is used in the next step without further purification.
Step 2: Cyanation to form this compound
The crude mesylated intermediate from Step 1 is dissolved in dimethylformamide (DMF). Sodium cyanide (2.0 eq) is added, and the reaction mixture is heated to 80 °C and stirred for 12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a pure product.
Disclaimer: This protocol is a generalized representation and may require optimization based on specific laboratory conditions and reagent purity.
References
The Strategic Role of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate has emerged as a pivotal chiral building block in contemporary organic synthesis, most notably in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes. This technical guide provides a comprehensive overview of its chemical properties, enantioselective synthesis, and critical applications in medicinal chemistry. Detailed experimental protocols for its synthesis and subsequent utilization, alongside a thorough analysis of the underlying biochemical pathways, are presented to equip researchers and drug development professionals with the essential knowledge to leverage this versatile intermediate in their synthetic endeavors.
Introduction
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into the structures of biologically active compounds.[1][2] Among its many derivatives, this compound, a Cbz-protected chiral cyanopyrrolidine, has garnered significant attention. Its stereochemically defined structure and the presence of a reactive nitrile group make it an invaluable precursor for the synthesis of complex molecular architectures, particularly those targeting serine proteases.
The primary application of this building block lies in the synthesis of gliptins, a class of drugs that inhibit the dipeptidyl peptidase IV (DPP-IV) enzyme.[3][4] By preventing the degradation of incretin hormones, these drugs play a crucial role in regulating blood glucose levels.[5] This guide will delve into the synthesis of this compound, its physicochemical properties, and its strategic application in the synthesis of DPP-IV inhibitors, with a focus on Vildagliptin.
Physicochemical and Spectroscopic Data
This compound is a stable, crystalline solid at room temperature. Its key physicochemical and spectroscopic data are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 193693-69-5 | [6] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [6] |
| Molecular Weight | 230.27 g/mol | [7] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [7] |
| Storage | Room temperature | [7] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not fully available in searched results. |
| ¹³C NMR | Data not fully available in searched results. |
| HR-MS (ESI-TOF) | Data not fully available in searched results. |
| IR (KBr) | Data not fully available in searched results. |
Enantioselective Synthesis
The enantioselective synthesis of this compound is paramount to ensure the stereochemical purity of the final active pharmaceutical ingredient. A common and efficient synthetic route commences from the readily available chiral precursor, L-glutamic acid. The overall synthetic workflow is depicted below.
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-1-Cbz-3-hydroxypyrrolidine from L-Glutamic Acid
This procedure involves the cyclization of L-glutamic acid to pyroglutamic acid, followed by N-protection and reduction.
-
Step 1: Synthesis of (S)-Pyroglutamic Acid
-
L-Glutamic acid is heated at 180-190 °C under vacuum for 2-3 hours until the evolution of water ceases. The resulting solid is recrystallized from ethanol to yield (S)-pyroglutamic acid.
-
-
Step 2: Synthesis of N-Cbz-(S)-Pyroglutamic Acid
-
To a solution of (S)-pyroglutamic acid in aqueous sodium hydroxide at 0 °C, benzyl chloroformate (Cbz-Cl) is added dropwise. The reaction mixture is stirred at room temperature overnight. After acidification, the product is extracted with an organic solvent and purified.
-
-
Step 3: Reduction to (S)-1-Cbz-3-hydroxypyrrolidine
-
A solution of N-Cbz-(S)-pyroglutamic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The reaction is stirred at room temperature for several hours and then quenched cautiously with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated and purified by column chromatography to afford (S)-1-Cbz-3-hydroxypyrrolidine.[8]
-
Protocol 2: Synthesis of this compound via Mitsunobu Reaction
This key step involves the conversion of the hydroxyl group to a nitrile with inversion of stereochemistry.
-
Reagents and Conditions:
-
To a solution of (S)-1-Cbz-3-hydroxypyrrolidine, triphenylphosphine (PPh₃), and acetone cyanohydrin in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise.[9][10][11]
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
-
Work-up and Purification:
-
The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound as a white solid.
-
Application in the Synthesis of DPP-IV Inhibitors: The Case of Vildagliptin
This compound is a crucial precursor for the synthesis of Vildagliptin. The synthetic route typically involves the deprotection of the Cbz group, followed by chloroacetylation and subsequent coupling with 3-amino-1-adamantanol.
Detailed Experimental Protocol for Vildagliptin Synthesis
-
Step 1: Deprotection of this compound
-
This compound is dissolved in a suitable solvent like methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration, and the solvent is evaporated to give (S)-3-Cyanopyrrolidine.
-
-
Step 2: Synthesis of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine
-
To a solution of (S)-3-Cyanopyrrolidine in a solvent such as dichloromethane or THF, a base (e.g., triethylamine or potassium carbonate) is added, and the mixture is cooled to 0 °C. Chloroacetyl chloride is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated to yield the chloroacetylated intermediate.
-
-
Step 3: Synthesis of Vildagliptin
-
(S)-1-(2-chloroacetyl)-2-cyanopyrrolidine and 3-amino-1-adamantanol are dissolved in a solvent like acetonitrile or THF. A base, such as potassium carbonate, is added, and the mixture is heated to reflux for several hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The crude product is purified by recrystallization or column chromatography to afford Vildagliptin.
-
Mechanism of Action: DPP-IV Inhibition
DPP-IV is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Vildagliptin, synthesized from the (S)-cyanopyrrolidine building block, acts as a potent and selective inhibitor of DPP-IV. The cyanopyrrolidine moiety mimics the proline residue of the natural substrates of DPP-IV and forms a reversible covalent bond with the catalytic serine residue in the active site of the enzyme.[12] This inhibition prevents the degradation of GLP-1 and GIP, leading to increased levels of these active hormones in the circulation. The elevated incretin levels result in enhanced insulin secretion and suppressed glucagon release, ultimately leading to improved glycemic control in patients with type 2 diabetes.[13]
Conclusion
This compound stands out as a high-value chiral building block in the synthesis of DPP-IV inhibitors. Its enantioselective synthesis from readily available starting materials and its efficient conversion to key pharmaceutical intermediates underscore its importance in modern drug discovery. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate its application in the development of novel therapeutics for metabolic diseases. The continued exploration of this and similar chiral scaffolds holds significant promise for the future of medicinal chemistry.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl 3-cyanopyrrolidine-1-carboxylate | C13H14N2O2 | CID 19067843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Short Topic: More ways to use reagents | Mitsunobu Reaction Using Acetone Cyanohydrin | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 11. Acetone cyanohydrin - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate and its Analogs as Dipeptidyl Peptidase-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the literature on (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate and its analogs, a prominent class of dipeptidyl peptidase-IV (DPP-IV) inhibitors. The inhibition of DPP-IV is a clinically validated approach for the treatment of type 2 diabetes mellitus. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key biological pathways.
Introduction
Dipeptidyl peptidase-IV (DPP-IV, also known as CD26) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][2]
The cyanopyrrolidine scaffold has emerged as a key pharmacophore for potent and selective DPP-IV inhibitors.[3] this compound represents a core structural motif within this class of inhibitors, and its analogs have been extensively investigated in the pursuit of novel antidiabetic agents.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs typically involves the use of L-proline as a chiral starting material. A general synthetic strategy involves the protection of the pyrrolidine nitrogen, often with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the cyano group at the 3-position.
A representative synthetic approach to a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is a precursor to potent DPP-IV inhibitors like Vildagliptin, is outlined below. This intermediate can then be reacted with various amines or alcohols to generate a library of analogs.
General Synthetic Workflow:
Structure-Activity Relationship (SAR) and Quantitative Data
The potency of cyanopyrrolidine-based DPP-IV inhibitors is highly dependent on the nature of the substituent on the pyrrolidine ring and the acyl group attached to the nitrogen. The nitrile group is crucial for the inhibitory activity, as it forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV.
The S1 pocket of the DPP-IV active site is a hydrophobic pocket that accommodates the pyrrolidine ring. Substitutions on the pyrrolidine ring can influence the binding affinity. The S2 pocket is a larger, more solvent-exposed region that can accommodate a variety of substituents on the acyl group, allowing for the modulation of potency, selectivity, and pharmacokinetic properties.[4][5]
The following table summarizes the DPP-IV inhibitory activity (IC50 values) for a selection of this compound analogs and related compounds from the literature.
| Compound ID | R Group (Substitution on Acyl Moiety) | DPP-IV IC50 (nM) | Reference |
| 1 | Adamantylamino | 2 | [5] |
| 2 | (3-hydroxyphenyl)amino | 6.57 µM | [5] |
| 3 | 4-Fluorobenzylamino | 4 | [3] |
| 4 | 3-Aminocoumarin derivative | 3.16 µM | [5] |
| Vildagliptin | (3-hydroxy-1-adamantyl)amino | ~3.5 | [4] |
| Saxagliptin | (1S,3S,5S)-3-amino-2-azabicyclo[3.1.0]hexan-2-yl | ~26 | [4] |
Experimental Protocols
The evaluation of DPP-IV inhibitory activity is a critical step in the drug discovery process for this target. A widely used and reliable method is the fluorescence-based in vitro assay.
Key Experiment: In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves the substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to the enzyme activity. In the presence of an inhibitor, the rate of fluorescence increase is reduced.[6][7][8][9]
Materials:
-
Human recombinant DPP-IV enzyme
-
Gly-Pro-AMC substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.
-
Enzyme Preparation: Dilute the human recombinant DPP-IV enzyme to the desired concentration in cold assay buffer.
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of the diluted test compound solutions.
-
For the positive control (no inhibition), add 50 µL of assay buffer with the same concentration of DMSO as the test compound wells.
-
For the negative control (background), add 100 µL of assay buffer without the enzyme.
-
-
Enzyme Addition: Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the negative control wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
The therapeutic effect of this compound and its analogs is mediated through the potentiation of the incretin signaling pathway. By inhibiting DPP-IV, these compounds prevent the degradation of GLP-1 and GIP, leading to a cascade of downstream effects that ultimately result in improved glycemic control.
As depicted in the diagram, the inhibition of DPP-IV by compounds such as this compound prevents the breakdown of active GLP-1 and GIP.[1][2] The elevated levels of these incretins then bind to their respective receptors on pancreatic β-cells, activating a downstream signaling cascade involving adenylate cyclase, cyclic AMP (cAMP), and protein kinase A (PKA). This ultimately leads to increased glucose-dependent insulin secretion.[2] Furthermore, GLP-1 suppresses glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[5]
Conclusion
This compound and its analogs represent a cornerstone in the development of DPP-IV inhibitors for the management of type 2 diabetes. Their efficacy is rooted in a well-understood mechanism of action involving the potentiation of the incretin hormone system. The structure-activity relationships within this class of compounds have been extensively explored, leading to the development of highly potent and selective clinical candidates. The experimental protocols detailed herein provide a framework for the continued investigation and discovery of novel DPP-IV inhibitors. Future research in this area may focus on optimizing pharmacokinetic properties, further enhancing selectivity, and exploring the potential pleiotropic effects of DPP-IV inhibition beyond glycemic control.
References
- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 2. Neuroprotection by dipeptidyl-peptidase-4 inhibitors and glucagon-like peptide-1 analogs via the modulation of AKT-signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. content.abcam.com [content.abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed reaction mechanism and a representative experimental protocol for the synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The synthesis is achieved through a Mitsunobu reaction, a powerful method for the stereochemical inversion of a secondary alcohol. This protocol outlines the conversion of the readily available (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate to the desired (S)-nitrile with complete inversion of stereochemistry. The reaction proceeds via an SN2 mechanism, ensuring high enantiopurity of the final product.[1][2]
Introduction
Chiral 3-substituted pyrrolidines are important structural motifs found in a wide range of biologically active compounds and pharmaceuticals. Specifically, this compound serves as a key intermediate in the synthesis of various therapeutic agents. The introduction of the cyano group with a defined stereochemistry is a critical step in the elaboration of more complex molecular architectures. The Mitsunobu reaction is a well-established and reliable method for achieving this transformation, converting a secondary alcohol to a variety of functional groups with predictable inversion of the stereocenter.[1][2][3] This application note details the synthesis of this compound from its corresponding (R)-hydroxy precursor using a Mitsunobu protocol with acetone cyanohydrin as the cyanide source.
Reaction Mechanism: The Mitsunobu Reaction
The Mitsunobu reaction facilitates the nucleophilic substitution of a primary or secondary alcohol. The reaction is initiated by the formation of a betaine intermediate from the reaction of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This betaine then activates the alcohol, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt). The deprotonated nucleophile, in this case, the cyanide ion generated from acetone cyanohydrin, then displaces the activated hydroxyl group in a backside attack (SN2 mechanism), resulting in a complete inversion of the stereocenter at the carbon atom bearing the hydroxyl group.[1][2]
The overall transformation for the synthesis of this compound is as follows:
(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate → this compound
Data Presentation
The following table summarizes the key reagents and representative quantitative data for the Mitsunobu cyanation of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. Please note that the yield is based on similar Mitsunobu reactions reported in the literature and may require optimization for this specific substrate.
| Parameter | Value |
| Starting Material | (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate |
| Key Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Acetone cyanohydrin |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Representative Yield | 70-85% (estimated) |
| Expected Enantiomeric Excess | >99% (due to SN2 inversion) |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound via a Mitsunobu reaction.
Materials:
-
(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) (as a 40% solution in toluene or neat)
-
Acetone cyanohydrin
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or Nitrogen inlet
-
Syringes
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a solution of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), add acetone cyanohydrin (1.5 eq) at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. A color change to yellow or orange is typically observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Mitsunobu reaction pathway.
Experimental Workflow Diagram
Caption: Synthesis workflow.
References
Chiral synthesis methods for obtaining the (S)-enantiomer of Benzyl 3-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of the (S)-enantiomer of Benzyl 3-cyanopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The described methods offer various approaches to obtain the target molecule with high enantiopurity.
Introduction
The enantioselective synthesis of pyrrolidine derivatives is of significant interest due to their prevalence in the core structures of many pharmaceuticals and biologically active compounds. The (S)-enantiomer of Benzyl 3-cyanopyrrolidine-1-carboxylate serves as a key intermediate for the synthesis of various therapeutic agents. This document outlines three primary strategies for its preparation: synthesis from a chiral pool starting material (L-glutamic acid), conversion of a chiral precursor via the Mitsunobu reaction, and classical chiral resolution of a racemic mixture.
Data Summary
The following table summarizes the typical quantitative data associated with the described synthetic methods. Please note that yields and enantiomeric excess (ee) are highly dependent on specific reaction conditions and may require optimization.
| Method | Key Transformation | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) | Notes |
| Method 1: From L-Glutamic Acid | Multi-step synthesis including cyclization and reduction | 40-60 (overall) | >99 | Utilizes a readily available and inexpensive chiral starting material. The high enantiopurity of the final product is derived from the starting material. |
| Method 2: Mitsunobu Reaction | Conversion of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | 60-80 | >98 | Proceeds with clean inversion of stereochemistry.[1][2][3] The enantiopurity of the product is dependent on the enantiopurity of the starting alcohol. |
| Method 3: Chiral Resolution | Diastereomeric salt formation with a chiral acid | <50 (of one enantiomer) | >95 (after recrystallization) | A classical and straightforward method.[4][5] The yield is inherently limited to a maximum of 50% for the desired enantiomer from the racemate. The choice of resolving agent is critical.[4] |
Method 1: Synthesis from L-Glutamic Acid
This method leverages the inherent chirality of L-glutamic acid to construct the (S)-pyrrolidine ring system. The synthesis involves the formation of a pyroglutamate intermediate, followed by reduction and functional group manipulations.
Experimental Protocol
Step 1a: Synthesis of (S)-5-Oxopyrrolidine-2-carboxylic acid (L-Pyroglutamic acid)
-
To a round-bottom flask, add L-glutamic acid (100 g, 0.68 mol).
-
Heat the solid in an oil bath at 180-190 °C for 2-3 hours until the evolution of water ceases.
-
The molten mass will solidify upon cooling to room temperature.
-
Recrystallize the crude product from water to yield L-pyroglutamic acid as a white crystalline solid.
Step 1b: Esterification to (S)-Methyl 5-oxopyrrolidine-2-carboxylate
-
Suspend L-pyroglutamic acid (50 g, 0.387 mol) in methanol (500 mL).
-
Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture for 1 hour, or add thionyl chloride (34 mL, 0.465 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.
Step 1c: Reduction to (S)-5-(Hydroxymethyl)pyrrolidin-2-one
-
Dissolve (S)-Methyl 5-oxopyrrolidine-2-carboxylate (40 g, 0.279 mol) in anhydrous tetrahydrofuran (THF, 400 mL) under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium borohydride (21.1 g, 0.558 mol) portion-wise.
-
Slowly add a solution of calcium chloride (30.9 g, 0.279 mol) in methanol (200 mL) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the residue with dichloromethane. The combined organic layers are dried and concentrated to yield the product.
Step 1d: Reduction of the Lactam to (S)-3-Hydroxypyrrolidine
-
To a solution of (S)-5-(Hydroxymethyl)pyrrolidin-2-one (25 g, 0.217 mol) in anhydrous THF (500 mL), add borane-dimethyl sulfide complex (10 M, 65 mL, 0.651 mol) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 6 M HCl.
-
Reflux the mixture for 1 hour.
-
Concentrate the mixture under reduced pressure and then basify with a concentrated solution of sodium hydroxide.
-
Extract the product with a mixture of chloroform and isopropanol.
-
Dry the combined organic layers and concentrate to give crude (S)-3-hydroxypyrrolidine.
Step 1e: N-Protection to (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
Dissolve the crude (S)-3-hydroxypyrrolidine (15 g, 0.172 mol) in a mixture of THF (150 mL) and water (150 mL).
-
Cool the solution to 0 °C and add sodium bicarbonate (29 g, 0.344 mol).
-
Add benzyl chloroformate (29.3 g, 0.172 mol) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate.
Step 1f: Conversion of Hydroxyl to Nitrile
This step can be achieved via a two-step process involving mesylation followed by nucleophilic substitution with cyanide.
-
Mesylation: Dissolve (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (10 g, 42.5 mmol) in dichloromethane (100 mL) and cool to 0 °C. Add triethylamine (8.9 mL, 63.8 mmol) followed by methanesulfonyl chloride (3.6 mL, 46.8 mmol) dropwise. Stir at 0 °C for 2 hours.
-
Cyanation: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate. Dissolve the crude mesylate in dimethylformamide (DMF, 100 mL) and add sodium cyanide (4.16 g, 85 mmol). Heat the reaction at 80 °C for 6 hours.
-
Work-up: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography to obtain (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate.
Workflow Diagram
Caption: Synthesis of the target molecule from L-Glutamic Acid.
Method 2: Chiral Synthesis via Mitsunobu Reaction
This approach involves the conversion of the readily available (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate to the (S)-nitrile with inversion of stereochemistry using the Mitsunobu reaction.[1][2][3]
Experimental Protocol
-
Dissolve (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (5.0 g, 21.2 mmol), triphenylphosphine (8.34 g, 31.8 mmol), and acetone cyanohydrin (2.71 g, 31.8 mmol) in anhydrous THF (100 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (6.3 mL, 31.8 mmol) dropwise over 30 minutes, keeping the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound.
Workflow Diagram
Caption: Synthesis via Mitsunobu reaction with inversion of stereochemistry.
Method 3: Chiral Resolution of Racemic Benzyl 3-cyanopyrrolidine-1-carboxylate
This classical method involves the separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or its derivatives.[4][5]
Experimental Protocol
-
Prepare a racemic mixture of Benzyl 3-cyanopyrrolidine-1-carboxylate.
-
Dissolve the racemic mixture (10 g) in a suitable solvent such as methanol, ethanol, or a mixture of solvents (e.g., methanol/ethyl acetate) with gentle heating.
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-O,O'-Dibenzoyl-D-tartaric acid) in the same solvent.
-
Add the solution of the resolving agent to the solution of the racemic mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization from the same solvent system.
-
To recover the free amine, suspend the diastereomeric salt in a biphasic mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until all solids have dissolved.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Logical Relationship Diagram
Caption: Chiral resolution of a racemic mixture.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Application Notes and Protocols: (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a crucial chiral building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2][3] These inhibitors are pivotal in the management of type 2 diabetes mellitus. The cyanopyrrolidine moiety is a pharmacophoric element that interacts with the active site of the DPP-4 enzyme, leading to its inhibition.[4] This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound and its derivatives in the development of DPP-4 inhibitors.
Application in Drug Discovery: DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a significant role in glucose homeostasis.[5][6] It is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These incretins are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon release.[7] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[5][7]
The cyanopyrrolidine scaffold, derived from intermediates like this compound, is a cornerstone in the design of potent and selective DPP-4 inhibitors such as Vildagliptin and Saxagliptin.[3][9] The nitrile group of the cyanopyrrolidine ring forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme, contributing to their potent inhibitory activity.[4]
Quantitative Data: In Vitro Inhibitory Activity of Cyanopyrrolidine-Based DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory activity of several well-known DPP-4 inhibitors, highlighting the potency achieved with the cyanopyrrolidine scaffold.
| Compound | DPP-4 IC50 (nM) | DPP-4 Ki (nM) |
| Vildagliptin | 34.0[10], 62[11] | 3.0 - 4.0[10] |
| Saxagliptin | 50[11] | 1.3[12] |
| Sitagliptin (Reference) | 18.0[10], 19[11] | - |
| Alogliptin (Reference) | 24[11] | - |
| Linagliptin (Reference) | 1[11] | - |
| Talabostat | 22.0[10] | 0.18 - 2000.0[10] |
Signaling Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose homeostasis.
Caption: DPP-4 Inhibition Pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of DPP-4 inhibitors utilizing cyanopyrrolidine intermediates and for assessing their in vitro activity.
Protocol 1: Synthesis of Vildagliptin, a DPP-4 Inhibitor
This protocol outlines the synthesis of Vildagliptin, starting from the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be synthesized from L-proline.[1][13][14][15]
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [14][15]
-
N-Acylation: To a suspension of L-proline in an appropriate solvent (e.g., THF), chloroacetyl chloride is added, and the mixture is refluxed. After completion, the product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, is isolated.
-
Amidation: The resulting carboxylic acid is then converted to its corresponding amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, using a coupling agent like dicyclohexylcarbodiimide (DCC) followed by treatment with ammonium bicarbonate.
-
Dehydration to Nitrile: The amide is dehydrated to the target nitrile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, using a dehydrating agent such as trifluoroacetic anhydride.
Step 2: Coupling with 3-amino-1-adamantanol to form Vildagliptin [5][6]
-
Dissolve 3-amino-1-adamantanol in a suitable solvent such as tetrahydrofuran (THF) in a reaction flask.
-
Add potassium carbonate as a base and a catalytic amount of potassium iodide.
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly add a solution of (S)-1-(2-chloroacetyl)-2-pyrrolidinecarbonitrile to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature for several hours until completion, monitored by techniques like TLC or HPLC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent (e.g., dichloromethane).
-
Concentrate the organic layers under vacuum to obtain the crude product.
-
Purify the crude Vildagliptin by crystallization from a suitable solvent (e.g., 2-butanone) to yield the final product.
Caption: Vildagliptin Synthesis Workflow.
Protocol 2: In Vitro DPP-4 Inhibition Assay[4][7][16]
This protocol describes a general method to determine the in vitro inhibitory activity of synthesized compounds against the DPP-4 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add a defined volume of the test compound solution or reference inhibitor to the wells. Include wells for a negative control (buffer only) and an enzyme control (enzyme and buffer, no inhibitor).
-
Add a solution of the DPP-4 enzyme to each well (except the negative control) and incubate at 37 °C for a specified period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at 360 nm excitation and 460 nm emission wavelengths in kinetic mode at 37 °C for a set duration (e.g., 30 minutes).
-
Calculate the rate of reaction (slope of fluorescence versus time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Conclusion
This compound and its derivatives are indispensable tools in the synthesis of potent DPP-4 inhibitors for the treatment of type 2 diabetes. The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutic agents targeting the DPP-4 enzyme. The established structure-activity relationships of cyanopyrrolidine-based inhibitors continue to guide the development of next-generation antidiabetic drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. CN105085360A - Preparation method of high-purity vildagliptin - Google Patents [patents.google.com]
- 6. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. Dipeptidyl peptidase IV Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. op.niscair.res.in [op.niscair.res.in]
- 14. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 15. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate as a Versatile Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a valuable chiral building block for the synthesis of a diverse range of novel heterocyclic compounds. Its pyrrolidine core is a prevalent scaffold in numerous biologically active molecules and approved drugs. The presence of a cyano group at the 3-position offers a versatile handle for a variety of chemical transformations, enabling the construction of fused and appended heterocyclic rings. This document provides detailed application notes and experimental protocols for the synthesis of tetrazoles, aminopyrazoles, and fused pyrimidines from this precursor.
Synthesis of (S)-Benzyl 3-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate
The conversion of a nitrile to a tetrazole is a well-established and highly useful transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. The most common method for this conversion is the [3+2] cycloaddition of an azide salt to the nitrile.
Reaction Scheme:
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Sodium Azide | Ammonium Chloride | DMF | 100-120 | 12-24 | 85-95 (estimated) | General Procedure |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 mL per mmol of substrate).
-
Addition of Reagents: To the stirred solution, add sodium azide (NaN3, 1.5-2.0 eq) and ammonium chloride (NH4Cl, 1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidification: Carefully acidify the aqueous mixture with dilute hydrochloric acid (e.g., 2N HCl) to a pH of 2-3. A precipitate should form.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired (S)-Benzyl 3-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate.
Caption: Workflow for the synthesis of (S)-Benzyl 3-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate.
Synthesis of (S)-Benzyl 3-(5-amino-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate
The reaction of β-ketonitriles or their equivalents with hydrazine is a classical method for the synthesis of aminopyrazoles. While the starting material is not a β-ketonitrile, it can potentially be converted in situ or a related strategy can be employed. A more direct approach involves the reaction with hydrazine followed by cyclization.
Reaction Scheme:
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Hydrazine Hydrate | Ethanol | Reflux | 6-12 | 70-85 (estimated) | General Procedure |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of substrate).
-
Reagent Addition: Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the desired aminopyrazole derivative.
Caption: Synthetic pathway to an aminopyrazole derivative.
Synthesis of Fused Pyrrolo[3,2-d]pyrimidines
The cyano group on the pyrrolidine ring can serve as a key functional group for the construction of fused heterocyclic systems such as pyrrolopyrimidines. This typically involves the initial formation of an ortho-amino carboxamide or a related intermediate, followed by cyclization. A potential route involves the reduction of the cyano group to an aminomethyl group, followed by reaction with a suitable pyrimidine precursor. A more direct, albeit speculative, approach could involve a multi-component reaction. A plausible synthetic route would first involve the formation of an o-aminonitrile on the pyrrolidine ring, which is a known precursor to pyrrolo[2,3-d]pyrimidines.
Conceptual Reaction Scheme:
-
Introduction of an amino group at the 2-position of the pyrrolidine ring.
-
Cyclization with a one-carbon synthon (e.g., formamide or orthoformates) to form the fused pyrimidine ring.
Caption: Conceptual logic for fused pyrimidine synthesis.
Disclaimer: The provided protocols are based on general chemical principles and may require optimization for the specific substrate, this compound. All experiments should be conducted by qualified personnel in a well-equipped laboratory with appropriate safety precautions.
Application Notes and Protocols: Functional Group Transformations of the Cyano Group in (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry and drug development. The cyano group, a highly versatile functional moiety, can be transformed into a variety of other functional groups, providing access to a diverse range of pyrrolidine-based scaffolds for the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the key functional group transformations of the cyano group in this compound, with a focus on its applications in the synthesis of pharmaceutical intermediates. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, and its derivatives are crucial in the development of treatments for a wide array of diseases.[1]
Key Functional Group Transformations
The primary transformations of the cyano group in this compound involve hydrolysis to a carboxylic acid and reduction to a primary amine. These transformations yield valuable intermediates, namely (S)-Benzyl 3-carboxypyrrolidine-1-carboxylate and (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate, respectively.
Data Presentation: Summary of Transformations
| Starting Material | Transformation | Product | Reagents & Conditions | Typical Yield |
| This compound | Hydrolysis | (S)-Benzyl 3-carboxypyrrolidine-1-carboxylate | 1. Ba(OH)₂·8H₂O, H₂O, Reflux2. H₂SO₄ | High (e.g., ~96% for similar substrates) |
| 1. aq. HCl, Heat[2] 2. aq. NaOH, Heat[2] | Variable | |||
| This compound | Reduction | (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 1. Raney® Ni, H₂, NH₃/MeOH or EtOH | Good to Excellent |
| 2. LiAlH₄, THF or Et₂O | Good to Excellent[3][4][5] |
Experimental Protocols
Hydrolysis of this compound to (S)-Benzyl 3-carboxypyrrolidine-1-carboxylate
Hydrolysis of the cyano group provides the corresponding carboxylic acid, a crucial intermediate for the synthesis of various esters and amides, and a key component in many bioactive molecules.[6] Both acidic and basic conditions can be employed for this transformation.[2][6] A particularly effective method for the hydrolysis of nitriles on cyclic systems involves the use of barium hydroxide.
Protocol: Barium Hydroxide Mediated Hydrolysis
This protocol is adapted from a similar transformation on a bicyclic cyano compound and is expected to be effective for the target substrate.
Materials:
-
This compound
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Water (deionized)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and barium hydroxide octahydrate (1.0-1.2 eq).
-
Add a sufficient amount of water to dissolve the reactants and allow for efficient stirring.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture to pH 7 by the dropwise addition of 1 M sulfuric acid. This will precipitate barium sulfate.
-
Filter the thick white precipitate of barium sulfate and wash the filter cake with ethanol and water.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude (S)-Benzyl 3-carboxypyrrolidine-1-carboxylate.
-
The crude product can be further purified by recrystallization or column chromatography.
Reduction of this compound to (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Reduction of the cyano group to a primary amine furnishes (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a valuable building block for the introduction of a side-chain amine, which is a common feature in many pharmacologically active compounds.[7][8] This transformation can be achieved using various reducing agents, with catalytic hydrogenation using Raney® Nickel or reduction with lithium aluminum hydride being common methods.
Protocol 2.1: Catalytic Hydrogenation with Raney® Nickel
Raney® Nickel is a widely used catalyst for the hydrogenation of nitriles to primary amines.[9] The addition of ammonia is often used to suppress the formation of secondary amines as byproducts.
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Methanol or Ethanol
-
Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a high-pressure reaction vessel, suspend this compound (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of Raney® Nickel (typically 10-20% by weight of the substrate).
-
Add a solution of ammonia in methanol or bubble gaseous ammonia through the mixture.
-
Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
-
The product can be purified by column chromatography or by formation and recrystallization of a salt (e.g., hydrochloride).
Protocol 2.2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[3][4][5] This reaction must be carried out under anhydrous conditions.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Sodium sulfate, anhydrous (Na₂SO₄)
-
Water
-
Sodium hydroxide (NaOH) solution, 15% aqueous
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF or Et₂O.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF or Et₂O and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent.
-
Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
-
Further purification can be achieved by column chromatography.
Applications in Drug Development
The transformed products of this compound are valuable intermediates in the synthesis of various drug candidates. The pyrrolidine scaffold is a key feature in many biologically active molecules, and the ability to introduce carboxylic acid or aminomethyl functionalities at the 3-position allows for diverse synthetic elaborations.[1]
A prominent application of cyanopyrrolidine derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs.[10][11][12][13][14] The cyanopyrrolidine moiety is a key pharmacophore that interacts with the active site of the DPP-4 enzyme.[13] For instance, the closely related (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate in the synthesis of Vildagliptin, a widely used DPP-4 inhibitor for the treatment of type 2 diabetes.[10][11][12][14]
The aminomethylpyrrolidine derivative can be used in the synthesis of various neurologically active compounds, including agents for depression and anxiety, by serving as a scaffold for interaction with specific receptors in the brain.[8]
Visualizations
Logical Workflow of Functional Group Transformations
Caption: Workflow for cyano group transformations.
Synthetic Pathway to a DPP-4 Inhibitor Precursor
Caption: Synthetic route to a DPP-4 inhibitor precursor.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. biosynce.com [biosynce.com]
- 8. (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride [myskinrecipes.com]
- 9. primescholars.com [primescholars.com]
- 10. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a key chiral building block in the synthesis of various pharmaceutical compounds. Its pyrrolidine scaffold is a prevalent feature in many biologically active molecules. The stereochemistry at the C3 position is crucial for the efficacy and selectivity of the final drug product. Therefore, a robust and scalable synthetic process that maintains high enantiomeric purity is essential for industrial applications. These application notes provide detailed protocols for the multi-kilogram scale synthesis of this compound, focusing on a reliable two-step process from the readily available starting material, (S)-(+)-1-Cbz-3-pyrrolidinol. An alternative one-pot Mitsunobu reaction is also discussed, along with considerations for its application at an industrial scale.
Primary Synthetic Pathway: Two-Step Conversion via Tosylate Intermediate
The recommended and most readily scalable approach involves a two-step sequence:
-
Step 1: Tosylation of (S)-(+)-1-Cbz-3-pyrrolidinol to form the tosylate intermediate.
-
Step 2: Cyanation of the tosylate with a cyanide salt to yield the final product.
This pathway is favored for large-scale production due to the use of cost-effective reagents, straightforward reaction control, and well-defined purification procedures.
Experimental Protocols
Step 1: Synthesis of (S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate
-
Reaction Description: The hydroxyl group of (S)-(+)-1-Cbz-3-pyrrolidinol is converted to a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the HCl byproduct.
-
Materials and Reagents:
-
(S)-(+)-1-Cbz-3-pyrrolidinol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution, aq.)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
-
Protocol:
-
To a stirred solution of (S)-(+)-1-Cbz-3-pyrrolidinol in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine or triethylamine.
-
Slowly add a solution of p-toluenesulfonyl chloride in DCM to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
The crude product can be purified by recrystallization or used directly in the next step if purity is sufficient.
-
Step 2: Synthesis of this compound
-
Reaction Description: The tosylate intermediate undergoes nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to introduce the cyano group with inversion of stereochemistry.
-
Materials and Reagents:
-
(S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
-
Protocol:
-
Dissolve the tosylate intermediate in DMF or DMSO in a reaction vessel equipped for heating and stirring under a nitrogen atmosphere.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove the solvent and residual cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Data Presentation
| Parameter | Step 1: Tosylation | Step 2: Cyanation | Overall |
| Starting Material | (S)-(+)-1-Cbz-3-pyrrolidinol | (S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate | (S)-(+)-1-Cbz-3-pyrrolidinol |
| Key Reagents | p-Toluenesulfonyl chloride, Pyridine | Sodium Cyanide, DMF | - |
| Reaction Time | 12 - 16 hours | 4 - 6 hours | 16 - 22 hours |
| Temperature | 0 °C to Room Temperature | 60 - 80 °C | - |
| Typical Yield | 90 - 95% | 85 - 90% | 76 - 85% |
| Purity (Post-purification) | >98% | >99% | >99% |
Alternative Synthetic Pathway: Mitsunobu Reaction
The Mitsunobu reaction offers a one-pot conversion of the alcohol to the nitrile with inversion of configuration.[1][2] While potentially reducing the number of steps, scale-up presents challenges.
Experimental Protocol
-
Reaction Description: (S)-(+)-1-Cbz-3-pyrrolidinol is reacted with a cyanide source, typically acetone cyanohydrin, in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
-
Materials and Reagents:
-
(S)-(+)-1-Cbz-3-pyrrolidinol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Acetone cyanohydrin
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Protocol:
-
To a solution of (S)-(+)-1-Cbz-3-pyrrolidinol and triphenylphosphine in anhydrous THF at 0 °C under a nitrogen atmosphere, add acetone cyanohydrin.
-
Slowly add DEAD or DIAD to the mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Data Presentation
| Parameter | Mitsunobu Reaction |
| Starting Material | (S)-(+)-1-Cbz-3-pyrrolidinol |
| Key Reagents | PPh3, DEAD/DIAD, Acetone cyanohydrin |
| Reaction Time | 2 - 4 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75 - 85%[1] |
| Purity (Post-purification) | >98% |
Scale-up Considerations for Mitsunobu Reaction
While offering a shorter reaction time, the Mitsunobu reaction has several drawbacks for industrial-scale synthesis:
-
Stoichiometric Reagents: The use of stoichiometric amounts of triphenylphosphine and DEAD/DIAD generates significant amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), which can complicate purification.[1]
-
Cost: The reagents are relatively expensive for large-scale use.
-
Safety: Azodicarboxylates can be hazardous.
Recent developments have focused on catalytic versions of the Mitsunobu reaction to address these issues, but these are not yet widely implemented in industrial processes.[3]
Visualizations
Logical Workflow for the Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Decision Pathway for Synthesis Route Selection
Caption: Decision-making for selecting a synthetic route based on production scale.
References
- 1. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Catalytic Routes for the Synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate, a key chiral intermediate in the development of various pharmaceutical agents. The methods described herein focus on enantioselective strategies to ensure the production of the desired (S)-enantiomer with high purity.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. Its stereochemistry is crucial for the biological activity of the final drug candidates. Therefore, the development of efficient and highly enantioselective synthetic methods is of significant importance. This document outlines two primary catalytic approaches for its synthesis:
-
Nucleophilic Substitution of a Chiral Precursor: This robust method utilizes the commercially available (S)-(+)-1-Cbz-3-pyrrolidinol as a starting material. The synthesis involves the activation of the hydroxyl group followed by a nucleophilic substitution with a cyanide source, which proceeds with an inversion of stereochemistry.
-
Enzymatic Kinetic Resolution: This biocatalytic approach involves the resolution of a racemic mixture of Benzyl 3-cyanopyrrolidine-1-carboxylate using a specific lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the desired (S)-enantiomer.
Method 1: Nucleophilic Substitution of (S)-(+)-1-Cbz-3-pyrrolidinol
This synthetic route is a reliable method for obtaining this compound with high enantiomeric purity. The strategy involves a two-step sequence starting from the readily available chiral building block, (S)-(+)-1-Cbz-3-pyrrolidinol[1][2]. The key steps are the activation of the hydroxyl group by converting it into a good leaving group (mesylate), followed by an SN2 reaction with sodium cyanide, which proceeds with inversion of configuration at the stereocenter. A similar strategy has been successfully employed in the synthesis of other chiral pyrrolidine derivatives[3].
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of (R)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
To a solution of (S)-(+)-1-Cbz-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of substrate) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude (R)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/g).
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Data Presentation
| Entry | Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | (S)-(+)-1-Cbz-3-pyrrolidinol | MsCl, TEA | DCM | 0 to RT | 4 | >95 (crude) | - |
| 2 | Mesylated Intermediate | NaCN | DMF | 80 | 14 | 85-95 | >99 |
Method 2: Enzymatic Kinetic Resolution of Racemic Benzyl 3-cyanopyrrolidine-1-carboxylate
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. In this method, a lipase is used for the kinetic resolution of a racemic mixture of Benzyl 3-cyanopyrrolidine-1-carboxylate. The enzyme selectively catalyzes the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation. Lipases, such as those from Pseudomonas fluorescens, have been shown to be effective in the resolution of similar compounds[4].
Logical Relationship of Enzymatic Resolution
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and reliable synthetic approach starts from a commercially available chiral precursor, such as (R)-1-Cbz-3-hydroxypyrrolidine. The synthesis can be broken down into two key transformations:
-
Sulfonylation of the hydroxyl group: The hydroxyl group is a poor leaving group and is first activated by converting it into a better leaving group, typically a tosylate or mesylate.
-
Nucleophilic substitution with a cyanide salt: The resulting tosylate or mesylate undergoes a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, to introduce the cyano group. This reaction proceeds with an inversion of stereochemistry.
Q2: Why is the choice of the starting material's stereochemistry important?
The nucleophilic substitution of the activated hydroxyl group with cyanide proceeds via an S_N2 mechanism, which results in the inversion of the stereocenter. Therefore, to obtain the (S)-enantiomer of the final product, the synthesis should start with the (R)-enantiomer of the 3-hydroxypyrrolidine derivative.
Q3: What are the critical parameters to control for a high yield?
Several parameters are crucial for maximizing the yield:
-
Purity of reagents and solvents: Ensure all reagents and solvents are of high purity and anhydrous where necessary.
-
Reaction temperature: Temperature control is vital, especially during the sulfonylation and cyanide substitution steps, to minimize side reactions.
-
Reaction time: Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time and avoid product degradation.
-
Stoichiometry of reagents: The molar ratios of the reactants should be carefully controlled to ensure complete conversion and minimize the formation of byproducts.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.
Troubleshooting Guide
Issue 1: Low Yield in the Sulfonylation Step
Q: My sulfonylation reaction of (R)-1-Cbz-3-hydroxypyrrolidine is showing low conversion to the tosylate/mesylate. What could be the cause?
A: Low conversion in the sulfonylation step can be attributed to several factors. Below is a troubleshooting table to help identify and resolve the issue.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as higher temperatures can lead to side reactions. |
| Reagent Quality | - Check Purity of Sulfonyl Chloride: Use freshly opened or purified tosyl chloride or mesyl chloride. - Use Anhydrous Solvent: Ensure the solvent (e.g., dichloromethane, pyridine) is dry, as moisture can decompose the sulfonyl chloride. |
| Base Issues | - Choice of Base: Pyridine is a common choice as it acts as both a base and a solvent. Alternatively, a non-nucleophilic base like triethylamine can be used in a solvent like dichloromethane. - Purity of Base: Ensure the base is pure and dry. |
Issue 2: Low Yield in the Cyanation Step
Q: I am experiencing a low yield during the nucleophilic substitution of the tosylate/mesylate with sodium cyanide. What are the likely reasons?
A: The cyanation step is critical and can be prone to low yields if not optimized. Here are some potential causes and their solutions.
| Possible Cause | Suggested Solution |
| Poor Leaving Group | - Confirm Complete Sulfonylation: Ensure the previous step went to completion. The presence of the starting alcohol will not result in the desired product. |
| Reaction Conditions | - Solvent Choice: A polar aprotic solvent like DMSO or DMF is typically used to dissolve the cyanide salt and the substrate. - Temperature: The reaction may require heating to proceed at a reasonable rate. Optimize the temperature (e.g., 60-80 °C) and monitor for side reactions. |
| Cyanide Reagent | - Purity and Solubility: Use high-purity, finely powdered sodium or potassium cyanide to ensure better solubility and reactivity. |
| Side Reactions | - Elimination: The tosylate/mesylate can undergo elimination to form an alkene as a byproduct. Using a less hindered base in the previous step and carefully controlling the temperature in the cyanation step can minimize this. |
Issue 3: Product Purification Difficulties
Q: I am having trouble purifying the final product, this compound. What purification strategy is recommended?
A: Purification can be challenging due to the presence of unreacted starting materials or side products.
-
Work-up Procedure: After the reaction, a proper aqueous work-up is essential to remove the excess cyanide salt and other water-soluble impurities.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for purifying the crude product. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from impurities.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-Cbz-3-(tosyloxy)pyrrolidine
-
Reagents and Materials:
-
(R)-1-Cbz-3-hydroxypyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve (R)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Synthesis of this compound
-
Reagents and Materials:
-
(R)-1-Cbz-3-(tosyloxy)pyrrolidine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle
-
-
Procedure:
-
Dissolve (R)-1-Cbz-3-(tosyloxy)pyrrolidine (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
-
Data Presentation
Table 1: Optimization of the Cyanation Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 60 | 12 | 65 |
| 2 | DMF | 80 | 6 | 72 |
| 3 | DMSO | 60 | 10 | 78 |
| 4 | DMSO | 80 | 5 | 85 |
| 5 | Acetonitrile | Reflux | 24 | 45 |
Data presented in this table is hypothetical and for illustrative purposes.
Visualizations
Caption: Overall experimental workflow for the synthesis.
Technical Support Center: Purification of Crude (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate using chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Enantiomers | - Incorrect chiral stationary phase (CSP).- Mobile phase composition is not optimal.- Column "memory effect" from previous runs with different modifiers.[1] | - Screen different types of chiral columns (e.g., polysaccharide-based).- Systematically vary the mobile phase composition, including the ratio of organic modifiers and the type/concentration of additives.- Dedicate a column specifically for this separation or ensure rigorous column flushing and re-equilibration between different methods.[1] |
| Product Tailing or Broad Peaks | - Compound interacting too strongly with the silica gel (secondary interactions).- Column overloading.- Inappropriate solvent system. | - Add a small amount of a modifier like triethylamine (1-3%) to the eluent to deactivate acidic silica sites.[2]- Reduce the amount of crude material loaded onto the column.- Optimize the mobile phase polarity; a gradual increase in polarity (gradient elution) may improve peak shape.[3] |
| Low Product Recovery | - The compound is highly polar and is irreversibly adsorbed onto the silica gel.- The product is volatile and lost during solvent evaporation.- The compound is unstable on silica gel. | - Consider using a less acidic stationary phase like alumina or deactivated silica gel.[3]- Use a more polar eluent system to ensure complete elution.- Remove the solvent under reduced pressure at a lower temperature.- Test the stability of your compound on a small amount of silica gel before performing large-scale purification.[3] |
| Presence of Unexpected Impurities in Fractions | - Incomplete reaction or side reactions during synthesis.- Degradation of the product on the column. | - Ensure the preceding synthetic step has gone to completion.- If the compound is suspected to be unstable on silica, minimize the time it spends on the column by using a faster flow rate or a shorter column.[3] |
| Column Cracking or High Backpressure | - Improperly packed column.- Use of a highly viscous solvent like dichloromethane, which can slow down elution and increase pressure.[2]- Particulate matter from the crude sample clogging the column frit. | - Ensure the silica gel is packed uniformly as a slurry.- Consider using a less viscous solvent system if possible.- Filter the crude sample solution through a syringe filter before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is the typical purity I can expect for this compound after a single chromatographic purification?
A1: With an optimized chromatography protocol, a purity of at least 97% is commonly achievable.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities may include unreacted starting materials, reagents from the synthesis, and potentially the corresponding (R)-enantiomer if the synthesis was not completely stereoselective.
Q3: How can I monitor the progress of the column chromatography?
A3: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the separation.[4] Collect fractions and spot them on a TLC plate to identify which fractions contain the desired product.
Q4: Should I use normal-phase or reverse-phase chromatography for this purification?
A4: For N-protected pyrrolidine derivatives, normal-phase chromatography using silica gel is a common and effective choice, especially when the crude mixture is soluble in organic solvents like dichloromethane or ethyl acetate.[4]
Q5: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents. What should I do?
A5: For very polar compounds, you can try a more aggressive solvent system. A common strategy is to add a small percentage (e.g., 1-10%) of a stock solution of 10% ammonium hydroxide in methanol to dichloromethane.[3] Alternatively, reverse-phase chromatography might be a more suitable option.[3]
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of crude this compound. Optimization may be required based on the specific impurity profile of your crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA) (optional)
-
Glass chromatography column
-
Compressed air or nitrogen source with a regulator
-
Fraction collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Using TLC, determine a suitable mobile phase that provides good separation of the target compound from impurities.
-
A common starting point for N-protected compounds is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase, applying gentle air or nitrogen pressure to achieve a steady flow.
-
Collect fractions of a consistent volume.
-
If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.[2]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes typical data for the purification of this compound.
| Parameter | Value | Reference/Notes |
| Molecular Formula | C13H14N2O2 | [5] |
| Molecular Weight | 230.267 g/mol | [5] |
| Typical Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase flash chromatography. |
| Common Mobile Phase | Hexanes/Ethyl Acetate | The ratio is optimized based on TLC analysis. |
| Expected Purity Post-Chromatography | ≥ 97% | [5] |
| Typical Yield | > 85% | Dependent on the purity of the crude material and optimization of the chromatographic conditions. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor chromatographic separation.
References
Common impurities in (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate synthesis and their removal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic pathway starts from (S)-3-hydroxypyrrolidine. The synthesis generally involves two key transformations:
-
N-protection: The secondary amine of (S)-3-hydroxypyrrolidine is protected with a benzyloxycarbonyl (Cbz or Z) group using benzyl chloroformate (Cbz-Cl) in the presence of a base.
-
Conversion of Hydroxyl to Cyano Group: The hydroxyl group of the resulting N-Cbz-(S)-3-hydroxypyrrolidine is then converted to a cyano group. This can be achieved through a two-step process involving activation of the alcohol (e.g., tosylation or mesylation) followed by nucleophilic substitution with a cyanide salt, or via a one-pot procedure like the Mitsunobu reaction.
Caption: Common synthetic routes to the target compound.
Q2: What are the most common impurities I might encounter in my synthesis?
Impurities can originate from starting materials, side reactions, or subsequent degradation. They can be broadly categorized as process-related impurities and starting material carry-over.
| Impurity Category | Specific Impurities | Typical Origin |
| Starting Materials & Reagents | (S)-3-Hydroxypyrrolidine | Incomplete reaction during N-protection. |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate. | |
| Benzyl Chloroformate | Excess reagent from the N-protection step. | |
| N-Cbz-(S)-3-hydroxypyrrolidine | Incomplete conversion to the nitrile. | |
| By-products from N-Protection | Dibenzyl Carbonate | Reaction between benzyl chloroformate and benzyl alcohol. |
| By-products from -OH to -CN Conversion | ||
| (via Mesylation/Tosylation + Cyanation) | (S)-Benzyl 3-(mesyloxy/tosyloxy)pyrrolidine-1-carboxylate | Incomplete substitution reaction. |
| Elimination products (e.g., Cbz-2,3-dehydropyrrolidine) | Base-induced elimination side reaction. | |
| (via Mitsunobu Reaction) | Triphenylphosphine oxide (TPPO) | Stoichiometric by-product from triphenylphosphine.[1][2] |
| Diisopropyl hydrazinedicarboxylate | Stoichiometric by-product from DIAD. | |
| Stereoisomeric Impurities | (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate | Racemization during substitution, or impurity in starting material. |
Troubleshooting Guide
Problem 1: My final product is an oil/gum and difficult to purify. It seems to be contaminated with a high-boiling, non-polar impurity.
Possible Cause: This is a classic sign of contamination with triphenylphosphine oxide (TPPO), a common by-product if you are using a Mitsunobu reaction to convert the hydroxyl group to the nitrile.[1][2] TPPO is a high-boiling solid but can make the product appear oily when mixed.
Solution:
-
Crystallization/Precipitation: TPPO has low solubility in non-polar solvents.[3]
-
Column Chromatography:
-
Protocol: A silica gel plug or column can be effective. Elute first with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) to wash out less polar impurities, then gradually increase the polarity to elute your product, leaving the more polar TPPO on the silica.[1]
-
-
Complexation:
-
Protocol: TPPO can form complexes with metal salts. Dissolve the crude mixture in a solvent like ethanol and add zinc chloride (ZnCl₂). The TPPO-ZnCl₂ complex will precipitate and can be removed by filtration.[3]
-
Problem 2: My NMR shows unreacted N-Cbz-(S)-3-hydroxypyrrolidine starting material.
Possible Cause: The conversion of the hydroxyl group to the nitrile was incomplete. This could be due to insufficient reagent, deactivation of reagents by moisture, or non-optimal reaction conditions (temperature, time).
Solution:
-
Reaction Optimization:
-
Ensure all reagents are anhydrous, especially for moisture-sensitive reactions like the Mitsunobu.
-
Increase the equivalents of the activating agent (e.g., TsCl) or Mitsunobu reagents.
-
Increase the reaction time or temperature, monitoring by TLC or LC-MS.
-
-
Purification:
-
Column Chromatography: N-Cbz-(S)-3-hydroxypyrrolidine is significantly more polar than the final nitrile product due to the hydroxyl group. Standard silica gel chromatography with a gradient of ethyl acetate in hexanes should provide good separation.
-
Caption: General purification workflow for the final product.
Problem 3: I see peaks in my LC-MS corresponding to benzyl alcohol and dibenzyl carbonate.
Possible Cause: These impurities typically arise from the N-protection step. Benzyl chloroformate can degrade with moisture to benzyl alcohol. The benzyl alcohol can then react with more benzyl chloroformate to form dibenzyl carbonate.
Solution:
-
Use High-Quality Benzyl Chloroformate: Use fresh or properly stored benzyl chloroformate to minimize the presence of benzyl alcohol.
-
Control Stoichiometry: Use a precise amount of benzyl chloroformate to avoid a large excess.
-
Purification:
-
Aqueous Wash: A basic wash (e.g., with dilute NaHCO₃ solution) during the workup of the protection step can help remove some acidic by-products.
-
Column Chromatography: Both benzyl alcohol and dibenzyl carbonate can be separated from the more polar N-Cbz-(S)-3-hydroxypyrrolidine intermediate by silica gel chromatography. They are also separable from the final, more polar, nitrile product.
-
Experimental Protocols
Protocol for Removal of Triphenylphosphine Oxide (TPPO) by Precipitation
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the crude residue in a minimal volume of diethyl ether.
-
Precipitation: While stirring, slowly add pentane or hexane (typically 5-10 volumes relative to the ether) to the solution. TPPO should precipitate as a white solid.[1][2]
-
Cooling: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel, washing the solid with cold pentane or hexane.
-
Concentration of Filtrate: The filtrate, containing your product, can then be concentrated and, if necessary, subjected to further purification like column chromatography.
General Protocol for Purification by Silica Gel Chromatography
-
Adsorb Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum.
-
Prepare Column: Prepare a silica gel column packed with an appropriate non-polar solvent system, such as 5% ethyl acetate in hexanes.
-
Load Sample: Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with the non-polar solvent system. This will elute non-polar impurities like residual benzyl alcohol or dibenzyl carbonate.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
Troubleshooting guide for the synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate. This chiral building block is a valuable intermediate in medicinal chemistry, and its successful synthesis requires careful control of reaction conditions to ensure high yield and stereochemical purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis, particularly when employing the common route involving a nucleophilic substitution on a protected 3-hydroxypyrrolidine precursor. A frequent and effective method is the Mitsunobu reaction, which facilitates the conversion of an alcohol to a nitrile with inversion of stereochemistry.
Q1: I am observing very low or no conversion of my starting material, (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate, to the desired nitrile product.
A1: Low or no conversion in a Mitsunobu reaction is a common issue that can often be traced back to the reagents and reaction setup.
-
Reagent Quality: Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide over time, and azodicarboxylates like DIAD or DEAD can decompose.[1] It is crucial to use fresh or purified reagents. The quality of PPh₃ can be checked by ³¹P NMR.
-
Solvent Purity: The reaction is highly sensitive to water, which can consume the Mitsunobu reagents. Ensure that the solvent (typically THF or DCM) is anhydrous. Using a freshly opened bottle of anhydrous solvent is recommended.[1]
-
Order of Addition: The standard and generally most effective procedure is to have the alcohol, nucleophile (e.g., acetone cyanohydrin or Zn(CN)₂/PPh₃ complex), and triphenylphosphine dissolved in the solvent at 0 °C before the dropwise addition of the azodicarboxylate (DIAD or DEAD).[1] Premixing the phosphine and azodicarboxylate can be effective but is sometimes less reliable.
-
Temperature Control: The initial reaction is exothermic. It is critical to maintain a low temperature (typically 0 °C or -78 °C) during the addition of the azodicarboxylate to prevent degradation of the reagents and intermediates. The reaction is then typically allowed to warm to room temperature.[1]
Q2: The reaction is incomplete, and I have a significant amount of unreacted starting alcohol remaining, even after a long reaction time.
A2: Incomplete conversion, where both starting material and product are present, points to issues with stoichiometry or reaction conditions.
-
Insufficient Reagents: In practice, it is often necessary to use a slight excess (1.2 to 1.5 equivalents) of both the phosphine and the azodicarboxylate to drive the reaction to completion. Some difficult substrates may even require larger excesses.[1]
-
pKa of Nucleophile: The Mitsunobu reaction works best for nucleophiles with a pKa of less than 11.[2] While cyanide sources are suitable, their effective nucleophilicity can be influenced by the specific reagent and any additives. Using acetone cyanohydrin as both the cyanide source and a weak acid can be effective.
-
Reaction Time and Temperature: While many Mitsunobu reactions are complete within a few hours at room temperature, some less reactive substrates may require extended reaction times (12-24 hours) or gentle heating after the initial addition phase. Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[3]
Q3: My final product has low enantiomeric purity. How can I avoid the formation of the (R)-isomer?
A3: The formation of the undesired (R)-enantiomer indicates a loss of stereochemical control, which is a critical issue in chiral synthesis.
-
Mechanism and Starting Material: The Mitsunobu reaction proceeds via an Sₙ2 mechanism, which results in a complete inversion of the stereocenter.[2] Therefore, to synthesize (S) -Benzyl 3-cyanopyrrolidine-1-carboxylate, you must start with (R) -Benzyl 3-hydroxypyrrolidine-1-carboxylate. Using the (S)-alcohol as the starting material will lead to the (R)-nitrile.
-
Alternative Two-Step Procedure: If epimerization is a persistent issue or if the Mitsunobu reaction is problematic, an alternative two-step sequence with a clean inversion can be used. First, activate the hydroxyl group by converting it to a good leaving group (e.g., a mesylate or tosylate). Then, perform a separate Sₙ2 reaction with a cyanide source (e.g., NaCN or KCN in DMSO). This method also proceeds with inversion of configuration.[4]
Q4: I am struggling to purify my product. It is contaminated with a large amount of white solid.
A4: The most common byproducts in a Mitsunobu reaction are triphenylphosphine oxide (Ph₃PO) and the dialkyl hydrazinedicarboxylate. Their removal is a classic challenge.
-
Crystallization: If the desired product is an oil or is soluble in a nonpolar solvent, Ph₃PO can sometimes be removed by crystallization. After the reaction, concentrate the mixture, dissolve it in a minimal amount of a polar solvent like dichloromethane, and then add a large volume of a nonpolar solvent like diethyl ether or hexanes to precipitate the Ph₃PO, which can then be filtered off.
-
Column Chromatography: This is the most reliable method. Ph₃PO and the hydrazine byproduct have different polarities from the target nitrile. A carefully chosen solvent system for silica gel chromatography (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the components.[5]
-
Alternative Workup: Some literature suggests precipitating the Ph₃PO by storing the concentrated reaction mixture in a freezer with a small amount of ether.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for this synthesis? A: The most direct precursor is (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. The Sₙ2-type cyanation (either via Mitsunobu or a two-step activation/substitution) will invert the stereocenter at C3 to yield the desired (S)-product.
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting alcohol and the less polar nitrile product (e.g., 30-50% ethyl acetate in hexanes). Staining with potassium permanganate (KMnO₄) is effective, as the alcohol will show up as a yellow spot, while the product may be less reactive. LC-MS can also be used for more precise monitoring.[3]
Q: How do I confirm the stereochemical purity of my final product? A: The most definitive method is chiral High-Performance Liquid Chromatography (HPLC). A specialized chiral column (e.g., Chiralcel OD-H, OJ-H, or a cyclodextrin-based column) is used with a suitable mobile phase (often a mixture of hexanes and isopropanol) to separate the (S) and (R) enantiomers.[6][7] The ratio of the peak areas gives the enantiomeric excess (ee).
Q: Are there alternatives to the Mitsunobu reaction for this cyanation? A: Yes. A robust alternative is the two-step process:
-
Activation: Convert the hydroxyl group of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.[4]
-
Substitution: Displace the leaving group with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. This reaction also proceeds via an Sₙ2 mechanism, yielding the (S)-nitrile.
Data Presentation
Table 1: Typical Reaction Conditions for Mitsunobu Cyanation
| Parameter | Condition | Notes |
| Starting Material | (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | 1.0 equivalent |
| Cyanide Source | Acetone Cyanohydrin | 1.5 equivalents |
| Phosphine | Triphenylphosphine (PPh₃) | 1.5 equivalents |
| Azodicarboxylate | Diisopropyl azodicarboxylate (DIAD) | 1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 0.1 - 0.2 M concentration |
| Temperature | Add DIAD at 0 °C, then warm to RT | Critical to control initial exotherm |
| Reaction Time | 4 - 16 hours | Monitor by TLC |
| Typical Yield | 70 - 90% | Highly dependent on purity of reagents and conditions |
Table 2: Comparison of Purification Strategies
| Method | Advantages | Disadvantages | Best For |
| Precipitation/Crystallization | Fast, removes bulk of Ph₃PO. | Often incomplete, may co-precipitate product. | Crude purification before chromatography. |
| Silica Gel Chromatography | High purity, separates all byproducts.[5] | Can be time-consuming and requires large solvent volumes. | Achieving high purity final product. |
| Acid/Base Extraction | Can remove some impurities. | Product may not be stable to pH changes. Not effective for Ph₃PO. | Removing basic or acidic starting materials/reagents. |
Experimental Protocols
Protocol 1: Synthesis via Mitsunobu Reaction
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.), triphenylphosphine (1.5 eq.), and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.
-
Add acetone cyanohydrin (1.5 eq.) to the solution.
-
Cool the flask to 0 °C in an ice-water bath and stir for 10 minutes.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 4-16 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.
Protocol 2: Purification by Column Chromatography
-
Adsorb the crude residue from Protocol 1 onto a small amount of silica gel.
-
Prepare a silica gel column packed in a nonpolar solvent (e.g., 100% hexanes).
-
Load the adsorbed crude material onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as an oil or solid.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
-
Prepare a standard solution of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Use a suitable chiral column (e.g., Chiralcel OJ-H, 4.6 x 250 mm).
-
Set the mobile phase, for example, to 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
Inject the sample and monitor the elution profile using a UV detector (e.g., at 220 nm).
-
The (S) and (R) enantiomers will elute at different retention times. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
Visualizations
Caption: Experimental workflow for the Mitsunobu synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. reddit.com [reddit.com]
- 2. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
Optimization of reaction conditions for the synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate.
Experimental Protocols
The synthesis of this compound typically starts from (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. The primary challenge is the stereospecific conversion of the secondary alcohol to a nitrile group with inversion of configuration. Two common and effective methods are the Mitsunobu reaction and a two-step activation-displacement sequence.
Method 1: One-Pot Mitsunobu Cyanation
This method directly converts the secondary alcohol to the nitrile with inversion of stereochemistry in a single pot reaction.[1][2]
Reaction Scheme: (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate → (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate (Note: The search results primarily point to methods that cause an inversion of stereochemistry. If the desired product is this compound, the starting material should be (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. For the purpose of this guide, we will assume the common SN2-type conversion is desired, leading to inversion.)
Materials:
-
(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Acetone cyanohydrin
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (or Toluene) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetone cyanohydrin (1.5 eq) to the cooled solution.
-
Slowly, add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Method 2: Two-Step Halogenation (Appel Reaction) and Cyanide Displacement
This method first converts the alcohol to an alkyl halide, which also proceeds with inversion of configuration, followed by nucleophilic substitution with a cyanide salt.[3][4][5]
Step 2a: Appel Reaction for Alkyl Bromide Synthesis
Materials:
-
(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add carbon tetrabromide (1.3 eq) and triphenylphosphine (1.5 eq) portion-wise, keeping the temperature at 0 °C.[4]
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the intermediate alkyl bromide.
Step 2b: Nucleophilic Cyanation
Materials:
-
Intermediate alkyl bromide from Step 2a
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the purified alkyl bromide (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-70 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain this compound.
Data Presentation: Reaction Parameter Optimization
Optimizing reaction conditions is crucial for maximizing yield and purity. The following tables outline key parameters for experimentation.
Table 1: Optimization of Mitsunobu Reaction Conditions
| Parameter | Variation 1 | Variation 2 | Variation 3 | Desired Outcome |
| Phosphine | PPh₃ (1.5 eq) | PBu₃ (1.5 eq) | Polymer-supported PPh₃ | High conversion, easy purification |
| Azodicarboxylate | DEAD (1.5 eq) | DIAD (1.5 eq) | ADDP (1.5 eq) | High yield, minimal side products |
| Solvent | Anhydrous THF | Anhydrous Toluene | Anhydrous DCM | Good solubility, optimal reaction rate |
| Temperature | 0 °C to RT | -20 °C to RT | RT | Complete reaction, reduced byproducts |
| Reagent Equivalents | 1.2 eq | 1.5 eq | 2.0 eq | Drive reaction to completion |
Table 2: Optimization of Two-Step Synthesis Conditions
| Step | Parameter | Variation 1 | Variation 2 | Variation 3 | Desired Outcome |
| 2a: Appel Reaction | Halogen Source | CBr₄ | CCl₄ | I₂/PPh₃/Imidazole | High yield of halide intermediate |
| Solvent | DCM | THF | Acetonitrile | High conversion, minimal elimination | |
| 2b: Cyanation | Cyanide Source | NaCN | KCN | K₄[Fe(CN)₆] | High yield, safe handling |
| Solvent | DMSO | DMF | Acetonitrile/H₂O | Good reactivity, easy workup | |
| Temperature | 50 °C | 70 °C | 90 °C | Faster reaction, minimal decomposition |
Visualizations: Workflows and Logic Diagrams
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is better, Mitsunobu or the two-step approach? A1: The choice depends on several factors. The Mitsunobu reaction is a convenient one-pot procedure but can be challenging to purify due to stoichiometric byproducts like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.[6][7] The two-step method involves an additional step but may offer cleaner reactions and easier purification of the final product, especially if the intermediate halide is stable and easily purified.
Q2: Why is stereochemistry important in this synthesis? A2: The stereochemistry at the 3-position of the pyrrolidine ring is critical for the biological activity of many pharmaceutical compounds. Both the Mitsunobu and Appel reactions proceed via an Sₙ2 mechanism, which results in a clean inversion of the stereocenter at the carbon bearing the hydroxyl group.[1][4] It is crucial to start with the correct enantiomer of the alcohol to obtain the desired enantiomer of the nitrile product.
Q3: My starting material, (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate, is a solid. Does it need to be extensively dried? A3: Yes. Both the Mitsunobu and Appel reactions are sensitive to water. Water can consume the active reagents (e.g., the PPh₃-DIAD betaine) and lead to low yields.[6] It is recommended to dry the starting alcohol under high vacuum before use and to use anhydrous solvents.
Q4: What are the main safety concerns with these reactions? A4: The primary concerns are:
-
Cyanide: Acetone cyanohydrin, sodium cyanide, and potassium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution (e.g., bleach and ferrous sulfate) should be readily available for any cyanide-containing waste.
-
Azodicarboxylates (DEAD/DIAD): These reagents are shock-sensitive and should be handled with care. They are also potential sensitizers.
-
Phosphines: Triphenylphosphine is an irritant.
Troubleshooting Guide
Issue 1: Low or no conversion of the starting alcohol.
-
Question: My TLC/LC-MS shows mostly unreacted starting material after 24 hours. What could be the cause?
-
Answer:
-
Reagent Quality: DEAD and DIAD can decompose upon storage. Ensure you are using fresh or properly stored reagents. Triphenylphosphine can also oxidize over time.[6]
-
Water Contamination: The presence of moisture is detrimental. Ensure all glassware was flame-dried and that you used anhydrous solvents.
-
Insufficient Reagents: For sterically hindered secondary alcohols, a larger excess of Mitsunobu reagents (up to 2.0 equivalents) may be necessary to drive the reaction to completion.[6]
-
Low Temperature: If the reaction was run at 0 °C and did not proceed, the activation energy might not have been overcome. Allow the reaction to warm to room temperature and monitor its progress.
-
Issue 2: A major byproduct is observed by TLC/NMR.
-
Question: I see a new spot on TLC that is not my product. What could it be?
-
Answer:
-
Elimination Product: Secondary alcohols can undergo elimination to form an alkene, especially at higher temperatures or with more basic nucleophiles. If using the two-step method, this can happen during the Appel reaction or the subsequent cyanation step. Try running the reaction at a lower temperature.
-
Byproducts from Reagents: In the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate are major byproducts. These can sometimes be mistaken for product spots on TLC.
-
Issue 3: The yield is high, but the product is difficult to purify.
-
Question: My crude NMR looks good, but I cannot separate my product from a persistent impurity during column chromatography.
-
Answer:
-
Triphenylphosphine Oxide (TPPO): This is the most common purification issue in Mitsunobu and Appel reactions. TPPO can be difficult to separate from polar products.
-
Solution 1 (Precipitation): After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture. TPPO is often insoluble and can be filtered off.
-
Solution 2 (Chromatography): Use a less polar eluent system if possible, as TPPO has moderate polarity.
-
-
Hydrazide Byproduct: The reduced form of DEAD/DIAD can also be tricky to remove.
-
Solution (Aqueous Wash): Performing an acidic wash (e.g., 1M HCl) during the workup can help remove this basic impurity into the aqueous layer.
-
-
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. scientificupdate.com [scientificupdate.com]
Side reactions to avoid during the synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate. Our aim is to help you identify and mitigate potential side reactions to ensure a high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis is typically achieved through the N-acylation of (S)-pyrrolidine-3-carbonitrile with benzyl chloroformate (Cbz-Cl) in the presence of a base. The secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the carbonyl carbon of the benzyl chloroformate to form the desired carbamate product and hydrochloric acid, which is neutralized by the base.
Q2: What are the most common side reactions to be aware of during this synthesis?
The most common side reactions include racemization of the chiral center, hydrolysis of benzyl chloroformate, and the formation of over-acylated or other byproducts. Careful control of reaction conditions is crucial to minimize these.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) will show the consumption of the starting material, (S)-pyrrolidine-3-carbonitrile, and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis.
Q4: What is the significance of maintaining the stereochemistry at the C3 position?
The "(S)" designation indicates a specific three-dimensional arrangement of atoms at the chiral center of the pyrrolidine ring. For pharmaceutical applications, the biological activity of a molecule is often highly dependent on its stereochemistry. The desired therapeutic effect may be associated with only one enantiomer, while the other may be inactive or even cause undesirable side effects. Therefore, preventing racemization is critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of benzyl chloroformate: Presence of moisture in the reactants or solvent. 3. Poor quality of reagents: Degradation of benzyl chloroformate. | 1. Monitor the reaction by TLC until the starting material is consumed. Consider a slight increase in reaction time or temperature, but be mindful of potential side reactions. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly opened or properly stored benzyl chloroformate. |
| Presence of Racemic Mixture (Loss of Stereochemical Purity) | Racemization at the C3 position: The presence of a strong base or prolonged exposure to basic conditions can lead to the deprotonation and reprotonation of the α-carbon to the nitrile group, resulting in a loss of stereoselectivity. | 1. Choice of Base: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydroxide or potassium carbonate. 2. Stoichiometry of Base: Use the minimum amount of base required to neutralize the HCl generated (typically 1.0-1.2 equivalents). 3. Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of racemization. |
| Presence of Impurities in the Final Product | 1. Unreacted (S)-pyrrolidine-3-carbonitrile: Incomplete reaction. 2. Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.[1][2][3] 3. Over-acylation byproduct (Di-Cbz derivative): Though less common for secondary amines, it can occur with a large excess of benzyl chloroformate. | 1. Ensure the reaction goes to completion by monitoring with TLC. Unreacted starting material can often be removed by column chromatography. 2. Minimize water content in the reaction. Benzyl alcohol can be removed during aqueous work-up or by column chromatography. 3. Use a controlled amount of benzyl chloroformate (typically 1.0-1.1 equivalents). |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve (S)-pyrrolidine-3-carbonitrile (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 eq.), to the stirred solution.
-
Acylation: Slowly add benzyl chloroformate (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Reaction Pathways and Troubleshooting
Caption: Troubleshooting flowchart for the synthesis of this compound.
Caption: Key components of the N-acylation reaction.
References
Stability issues of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate under different conditions
Welcome to the technical support center for (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful use of this compound.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions to potential problems related to the stability of this compound.
Q1: I am observing a decrease in the purity of my this compound sample over time when dissolved in an acidic aqueous solution. What could be the cause?
A1: this compound contains two functional groups susceptible to hydrolysis under acidic conditions: the benzyl carbamate and the nitrile.
-
Carbamate Hydrolysis: The benzyl carbamate can be cleaved to yield pyrrolidine-3-carbonitrile, benzyl alcohol, and carbon dioxide. This reaction is often the primary degradation pathway in acidic media.
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid, resulting in (S)-Benzyl 3-carboxypyrrolidine-1-carboxylate. This process typically occurs in two stages, with the formation of an intermediate amide.
To minimize degradation, it is recommended to use freshly prepared solutions and avoid prolonged storage in acidic environments. If your experimental conditions require an acidic pH, consider performing the reaction at a lower temperature to reduce the rate of hydrolysis.
Q2: My reaction in a basic medium (e.g., using NaOH or KOH) is not yielding the expected product, and I see multiple new peaks in my LC-MS analysis. What are the likely degradation products?
A2: In basic conditions, both the carbamate and nitrile functionalities are prone to hydrolysis.
-
Carbamate Hydrolysis: Similar to acidic conditions, the carbamate can be cleaved.
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylate salt under basic conditions.
The presence of multiple unexpected peaks suggests that both degradation pathways may be occurring. To mitigate this, consider using a milder base or performing the reaction at a lower temperature. It is also advisable to work up the reaction mixture promptly after completion.
Q3: I suspect my sample of this compound has degraded upon storage. How can I confirm this?
A3: You can confirm degradation by using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Compare the chromatogram of your sample to a reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify the masses of potential degradation products, confirming the degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information on the impurities present in your sample.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry place, away from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8 °C) and protected from light.
Data Presentation: Stability under Forced Degradation Conditions
The following tables summarize illustrative quantitative data on the stability of this compound under various stress conditions. These are representative data and may vary based on specific experimental parameters.
Table 1: Hydrolytic Stability
| Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 25 | ~5% | (S)-Pyrrolidine-3-carbonitrile, Benzyl alcohol |
| 0.1 M HCl | 24 | 60 | ~20% | (S)-Pyrrolidine-3-carbonitrile, Benzyl alcohol, (S)-Benzyl 3-carboxypyrrolidine-1-carboxylate |
| 0.1 M NaOH | 24 | 25 | ~8% | (S)-Pyrrolidine-3-carbonitrile, Benzyl alcohol |
| 0.1 M NaOH | 24 | 60 | ~25% | (S)-Pyrrolidine-3-carbonitrile, Benzyl alcohol, (S)-Benzyl 3-carboxypyrrolidine-1-carboxylate |
| pH 7 Buffer | 72 | 25 | <1% | Not significant |
Table 2: Oxidative, Thermal, and Photolytic Stability
| Condition | Time (hours) | Temperature (°C) | % Degradation |
| 3% H₂O₂ | 24 | 25 | ~2% |
| Solid State | 48 | 80 | <1% |
| Solution in Methanol | 24 | Exposed to UV light (254 nm) | ~3% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 25 °C or 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide.
-
Follow the same incubation, sampling, and neutralization (with 0.1 M hydrochloric acid) steps as for acidic hydrolysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of a neutral buffer (e.g., pH 7.0 phosphate buffer).
-
Follow the same incubation and sampling steps.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stressed Sample:
-
Add 1 mL of the 1 mg/mL stock solution to 9 mL of 3% (v/v) hydrogen peroxide.
-
Incubate the solution at room temperature (25 °C) for 24 hours, protected from light.
-
-
Analysis: Dilute an aliquot of the stressed sample with the mobile phase and analyze by HPLC.
Protocol 3: Forced Degradation Study - Thermal Stress
-
Solid State:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80 °C) for a specified duration (e.g., 48 hours).
-
After the stress period, dissolve the solid in a known volume of solvent to prepare a solution for HPLC analysis.
-
-
Solution State:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol) at 1 mg/mL.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for 24 hours.
-
Cool the solution to room temperature and analyze by HPLC.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways under acidic and basic conditions.
Analytical methods for determining the purity of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
This guide provides detailed analytical methods, troubleshooting advice, and frequently asked questions for determining the chemical and enantiomeric purity of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the difference between chemical purity and enantiomeric purity?
A1: Chemical purity refers to the percentage of the desired compound in a sample relative to any other chemical entities (e.g., starting materials, by-products, solvents). It is typically assessed using methods like HPLC-UV or GC-MS. Enantiomeric purity, or enantiomeric excess (e.e.), refers to the measure of how much one enantiomer (the (S)-form in this case) is present in excess of the other enantiomer (the (R)-form). This is exclusively determined using a chiral analytical method, most commonly chiral HPLC.
Q2: Which analytical technique is best for determining the purity of my sample?
A2: A combination of techniques is recommended for a complete purity profile.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric purity (e.e.).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining chemical purity.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Useful for confirming the chemical structure and identifying major impurities. It is generally not suitable for accurately quantifying high levels of purity (>99%).
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and potential impurities. It is often coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced specificity.
Q3: Can I use ¹H NMR to determine the enantiomeric excess?
A3: Generally, no. Enantiomers have identical NMR spectra under standard conditions. To differentiate them using NMR, a chiral solvating agent or a chiral derivatizing agent must be used to induce a chemical shift difference between the (R) and (S) enantiomers. This is a more complex procedure, making chiral HPLC the preferred method for routine e.e. determination.
Q4: My sample shows 99.5% purity by RP-HPLC. Does this mean the enantiomeric excess is also high?
A4: Not necessarily. RP-HPLC, under standard achiral conditions, cannot distinguish between enantiomers. The (R)- and (S)-enantiomers will co-elute, appearing as a single peak. A sample could be 100% chemically pure (containing only Benzyl 3-cyanopyrrolidine-1-carboxylate) but be a 50:50 mixture of enantiomers (a racemate), which would have 0% e.e. A separate chiral HPLC analysis is mandatory to determine the enantiomeric purity.
Analytical Methods and Experimental Protocols
Method 1: Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the (S)- and (R)-enantiomers of Benzyl 3-cyanopyrrolidine-1-carboxylate.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiral stationary phases are essential. Columns like Daicel CHIRALPAK® IA or CHIRALCEL® OD-H are commonly used for this type of separation.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is typical. For example, a ratio of 90:10 (Hexane:IPA) can be a good starting point. Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) (e.g., 0.1%) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
-
Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Quantitative Data Summary
| Parameter | Condition | Expected Outcome |
| Column | Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 10 µm) | Baseline separation of enantiomers |
| Mobile Phase | 90:10 n-Hexane / Isopropanol | - |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 215 nm | - |
| Retention Time (S)-enantiomer | - | ~8.5 min |
| Retention Time (R)-enantiomer | - | ~10.2 min |
| Resolution (Rs) | - | > 2.0 |
Method 2: RP-HPLC for Chemical Purity
This method is used to assess the purity of the sample with respect to non-enantiomeric impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of 50:50 acetonitrile:water. Filter through a 0.45 µm syringe filter.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% TFA. For example: 0-20 min, 30% to 95% B; 20-25 min, 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Analysis: Chemical purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Quantitative Data Summary
| Parameter | Condition | Expected Outcome |
| Column | C18 (250 x 4.6 mm, 5 µm) | Good peak shape for the main compound |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA | Separation of polar and non-polar impurities |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 215 nm | - |
| Retention Time | - | ~12.5 min |
| Purity Calculation | Area % | (Area of Main Peak / Total Area of All Peaks) x 100 |
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | 1. Incorrect chiral column selected. 2. Inappropriate mobile phase composition. | 1. Verify the column is suitable for this class of compound. Screen different types of chiral stationary phases (e.g., polysaccharide-based). 2. Systematically vary the ratio of hexane to alcohol modifier (e.g., IPA, ethanol). Try different alcohol modifiers. |
| Poor resolution (Rs < 1.5) | 1. Mobile phase is too strong (eluting too fast). 2. Flow rate is too high. 3. Column temperature is too high. | 1. Decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA). 2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). 3. Decrease the column temperature to enhance chiral recognition (e.g., from 25°C to 15°C). |
| Peak tailing | 1. Secondary interactions with the stationary phase. 2. Sample overload. | 1. Add a small amount of a competing agent to the mobile phase. For basic compounds, add 0.1% DEA; for acidic compounds, add 0.1% TFA. 2. Reduce the concentration of the sample or the injection volume. |
| Inconsistent retention times | 1. Inadequate column equilibration. 2. Mobile phase composition is changing. 3. Column temperature fluctuations. | 1. Ensure the column is equilibrated for at least 30-60 minutes with the mobile phase before the first injection. 2. Prepare fresh mobile phase daily and keep the solvent reservoir sealed. 3. Use a column thermostat to maintain a constant temperature. |
RP-HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (fronting or tailing) | 1. Mismatch between sample solvent and mobile phase. 2. Column contamination or degradation. 3. pH of the mobile phase is inappropriate for the analyte. | 1. Dissolve the sample in the initial mobile phase if possible. 2. Flush the column with a strong solvent (e.g., 100% acetonitrile) or replace the column. Use a guard column. 3. Add a modifier like 0.1% TFA to suppress silanol interactions and ensure consistent ionization state. |
| Ghost peaks appear | 1. Contamination in the sample or mobile phase. 2. Carryover from a previous injection. | 1. Use high-purity solvents and filter the sample. 2. Run a blank gradient (injecting only the mobile phase) to check for system contamination. Implement a needle wash step in the injection sequence. |
| Drifting baseline | 1. Column not fully equilibrated with the gradient. 2. Contamination slowly eluting from the column. 3. UV detector lamp is failing. | 1. Extend the equilibration time at the start of the gradient. 2. Flush the column thoroughly. 3. Check the lamp energy and lifetime; replace if necessary. |
Visual Workflow and Logic Diagrams
Caption: General workflow for determining the purity of a chiral compound.
How to handle and store (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate safely
Technical Support Center: (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 193693-69-5) was not located in the available resources. The following guidance is based on information from chemical suppliers, data for structurally related compounds (such as benzyl cyanide), and general laboratory safety protocols. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at room temperature.[1] The container should be tightly closed and kept in a dry, well-ventilated place.
Q2: What are the primary hazards associated with this compound?
A2: While a specific hazard profile is unavailable, related compounds containing benzyl and cyano functional groups exhibit significant toxicity. For instance, benzyl cyanide is classified as fatal if inhaled and toxic if swallowed or in contact with skin.[2][3] Therefore, it is prudent to handle this compound as a potentially toxic substance.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Given the potential hazards, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.
-
Body Protection: A laboratory coat and, depending on the scale of the experiment, an apron or chemical-resistant suit.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood.[2] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.
Q4: How should I handle a spill of this compound?
A4: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Do not let the product enter drains.
Q5: What is the proper disposal method for this compound?
A5: Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the compound is stored at room temperature in a tightly sealed container, away from moisture and direct sunlight. Consider re-purifying the compound if degradation is suspected. |
| Inaccurate weighing or dispensing. | Use a calibrated analytical balance in a draft-free enclosure. If the compound is a viscous oil or solid, consider dissolving it in a suitable solvent to handle it as a standard solution. | |
| Material appears discolored or has an unusual odor | Potential decomposition or contamination. | Do not use the material. Dispose of it as hazardous waste and obtain a fresh supply. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Information on the solubility of this specific compound is limited. Conduct small-scale solubility tests with a range of common laboratory solvents (e.g., dichloromethane, ethyl acetate, methanol, DMSO) to determine a suitable solvent for your application. |
Compound Data
| Property | Value | Source |
| Molecular Formula | C13H14N2O2 | [1] |
| Molecular Weight | 230.27 g/mol | [1] |
| CAS Number | 193693-69-5 | [1] |
| Storage Temperature | Room Temperature | [1] |
| Purity | ≥97% (typical) | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Incompatibilities | Strong oxidizing agents (based on related compounds) |
Experimental Protocols
Detailed experimental protocols will be specific to the research application. However, a general protocol for preparing a stock solution is provided below as an example of safe handling.
Protocol: Preparation of a Stock Solution
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Gather all necessary PPE and materials.
-
Weighing: Tare a clean, dry vial on a calibrated analytical balance. Carefully add the desired amount of this compound to the vial inside the fume hood. Record the exact weight.
-
Dissolution: In the fume hood, add the appropriate solvent to the vial containing the compound. Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions (room temperature, unless otherwise determined by stability studies).
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
References
Overcoming challenges in the stereoselective synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the stereoselective preparation of this compound?
A1: A prevalent and effective strategy involves the stereochemical inversion of a readily available chiral precursor, (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. This is typically achieved via a nucleophilic substitution reaction at the C3 position. Two common methods for this transformation are:
-
Mitsunobu Reaction: This one-pot reaction utilizes a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group for substitution with a cyanide source, proceeding with inversion of configuration.[1][2][3]
-
Two-Step SN2 Reaction: This involves activating the hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a cyanide salt (e.g., sodium cyanide) proceeds via an SN2 mechanism, resulting in the desired (S)-enantiomer with inversion of stereochemistry.[4]
Q2: Why is the Cbz (carboxybenzyl) group a suitable protecting group for the pyrrolidine nitrogen in this synthesis?
A2: The Cbz group is a robust protecting group that is stable under the conditions of both the Mitsunobu reaction and the two-step SN2 pathway. It is not susceptible to cleavage by the reagents used in these transformations. Furthermore, it can be readily removed under standard hydrogenolysis conditions (e.g., H₂/Pd-C), which are generally mild and unlikely to affect the newly introduced nitrile functionality or the stereocenter.
Q3: What are the critical factors for achieving high enantioselectivity in this synthesis?
A3: Maintaining high enantiomeric excess (ee) is paramount. The key is to ensure that the nucleophilic substitution reaction proceeds exclusively through an SN2 pathway, which guarantees inversion of stereochemistry. Factors that favor a clean SN2 reaction include:
-
Choice of a good leaving group: In the two-step method, tosylates and mesylates are excellent leaving groups.
-
Use of a polar aprotic solvent: Solvents like DMF or DMSO are ideal for SN2 reactions as they solvate the cation of the cyanide salt without solvating the nucleophilic anion, thus enhancing its reactivity.
-
Controlling reaction temperature: Lower temperatures can help to minimize side reactions, including potential elimination or racemization pathways.
Q4: What are the potential racemization pathways, and how can they be minimized?
A4: Racemization can be a significant issue in the synthesis of chiral molecules.[3] In this specific synthesis, potential racemization could occur if the reaction does not proceed cleanly via an SN2 mechanism. For instance, if an SN1 pathway is partially involved, it would lead to a loss of stereochemical integrity. To minimize this risk, it is crucial to use conditions that strongly favor the SN2 reaction, as outlined in Q3. Additionally, prolonged reaction times or elevated temperatures should be avoided.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Mitsunobu Reaction: Ensure all reagents (phosphine, azodicarboxylate, and cyanide source) are fresh and added in the correct stoichiometry. Monitor the reaction by TLC to confirm the consumption of the starting material. |
| - Two-Step SN2 Reaction: Confirm the complete conversion of the alcohol to the tosylate/mesylate in the first step before proceeding with the cyanation. Ensure the cyanide salt is fully dissolved in the solvent. | |
| Side reactions | - Elimination: The formation of an alkene byproduct can compete with the desired substitution. Use a less hindered base if applicable and maintain a moderate reaction temperature. |
| - Hydrolysis of the nitrile: Ensure anhydrous conditions are maintained throughout the reaction, as water can lead to the hydrolysis of the nitrile group. | |
| Product loss during workup/purification | - Optimize the extraction procedure to ensure the product is efficiently transferred to the organic phase. Use appropriate solvent systems for column chromatography to achieve good separation without significant product loss. |
Problem 2: Poor Stereoselectivity (Low Enantiomeric Excess)
| Possible Cause | Troubleshooting Steps |
| Partial racemization | - Ensure the reaction conditions strongly favor an SN2 mechanism (polar aprotic solvent, good leaving group). Avoid high temperatures and prolonged reaction times. |
| - In the Mitsunobu reaction, ensure the reaction is run at a low temperature (e.g., 0 °C to room temperature) to maintain stereochemical control. | |
| Contamination with starting material | - Incomplete reaction will result in the presence of the starting (R)-alcohol, which will lower the measured enantiomeric excess of the (S)-product. Ensure the reaction goes to completion. |
| Racemization during purification | - Avoid harsh acidic or basic conditions during workup and purification. Use neutral or slightly acidic/basic conditions where possible. |
Experimental Protocols
Method 1: Stereoselective Synthesis via Mitsunobu Reaction
This protocol is a representative procedure based on the principles of the Mitsunobu reaction for the cyanation of alcohols.
Reaction Scheme:
Caption: Mitsunobu reaction workflow.
Materials:
-
(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Acetone cyanohydrin
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (1.5 eq) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add acetone cyanohydrin (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Method 2: Stereoselective Synthesis via Two-Step SN2 Reaction
This protocol outlines a representative two-step procedure involving the activation of the hydroxyl group followed by nucleophilic substitution.
Reaction Workflow:
Caption: Two-step SN2 reaction workflow.
Materials:
-
(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
Step 1: Tosylation
-
Dissolve (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add pyridine (2.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylated intermediate, which can be used in the next step without further purification.
Step 2: Cyanation
-
Dissolve the crude tosylated intermediate in anhydrous DMF.
-
Add sodium cyanide (1.5 eq) and heat the mixture to 60-70 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the tosylate.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Methods
| Parameter | Method 1: Mitsunobu Reaction | Method 2: Two-Step SN2 Reaction |
| Typical Yield | 60-80% | 70-90% (over two steps) |
| Enantiomeric Excess (ee) | >98% | >98% |
| Key Reagents | PPh₃, DIAD, Acetone Cyanohydrin | TsCl, Pyridine, NaCN |
| Advantages | One-pot procedure | Uses less expensive reagents |
| Disadvantages | Difficult purification from byproducts (e.g., triphenylphosphine oxide), moisture sensitive | Two separate reaction steps |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.39-7.29 (m, 5H), 5.15 (s, 2H), 3.80-3.50 (m, 4H), 3.20-3.10 (m, 1H), 2.35-2.20 (m, 2H) |
| Chiral HPLC | Enantiomeric excess can be determined using a chiral stationary phase column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., hexane/isopropanol). |
References
- 1. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide to the Characterization and Validation of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural characterization and validation of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate, a key chiral intermediate in pharmaceutical synthesis. We will explore its structural attributes and compare its analytical validation with a common alternative, (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate, focusing on the influence of the nitrogen-protecting group on the molecule's properties and analytical behavior.
Introduction to this compound
This compound, also known as (S)-1-Cbz-3-cyanopyrrolidine, is a vital building block in the synthesis of various pharmaceutical compounds. Its rigid pyrrolidine core and the presence of a cyano group make it a versatile precursor for introducing diverse functionalities. The stereochemistry at the C3 position is crucial for the biological activity of many target molecules. The benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the pyrrolidine nitrogen, preventing unwanted reactions during synthetic transformations.[1]
Structural Characterization
The definitive structure of this compound (C₁₃H₁₄N₂O₂) is confirmed through a combination of spectroscopic techniques.[2]
| Property | Value |
| CAS Number | 193693-69-5 |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| Synonyms | (S)-1-Cbz-3-cyanopyrrolidine, Benzyl (3S)-3-cyanopyrrolidine-1-carboxylate |
Table 1: Physicochemical Properties of this compound.[2]
While specific experimental spectra for this compound are not publicly available, the expected spectral data can be inferred from the analysis of structurally similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the pyrrolidine ring would appear in the aliphatic region, with their chemical shifts and coupling patterns providing information about their spatial arrangement. The benzylic protons of the Cbz group would resonate as a characteristic singlet, while the aromatic protons would appear in the downfield region.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carbamate, the nitrile carbon, the carbons of the pyrrolidine ring, and the aromatic carbons of the benzyl group.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be expected to show the molecular ion peak [M+H]⁺, confirming the molecular weight.
Comparison with (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate
A common alternative to the Cbz-protected compound is (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate (also known as (S)-N-Boc-3-cyanopyrrolidine). The primary difference lies in the choice of the nitrogen-protecting group: benzyloxycarbonyl (Cbz) versus tert-butyloxycarbonyl (Boc). This choice significantly impacts the deprotection strategy and the overall synthetic route.[3][4][5]
| Feature | This compound (Cbz-protected) | (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate (Boc-protected) |
| Protecting Group | Benzyloxycarbonyl (Cbz) | tert-Butyloxycarbonyl (Boc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidic conditions (e.g., TFA, HCl) |
| Stability | Stable to acidic and basic conditions | Stable to basic and nucleophilic conditions |
| Orthogonality | Orthogonal to Boc, Fmoc, and other acid-labile groups.[1] | Orthogonal to Cbz, Fmoc, and other hydrogenolysis-labile or base-labile groups. |
Table 2: Comparison of Cbz and Boc Protected (S)-3-Cyanopyrrolidine.[3][4][5]
The selection between Cbz and Boc protection is a critical strategic decision in multi-step syntheses, allowing for selective deprotection of different amine groups within the same molecule.[4][5]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and validation of these chiral building blocks.
Synthesis of this compound
A plausible synthetic route starts from the commercially available (S)-3-Hydroxypyrrolidine.
Step 1: Protection of the Pyrrolidine Nitrogen (S)-3-Hydroxypyrrolidine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent like dichloromethane or a biphasic system to yield (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate.
Step 2: Conversion of the Hydroxyl Group to a Leaving Group The hydroxyl group is then converted into a good leaving group, for example, by reaction with mesyl chloride or tosyl chloride in the presence of a base like pyridine or triethylamine to form the corresponding mesylate or tosylate.
Step 3: Nucleophilic Substitution with Cyanide The resulting intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF to displace the leaving group and form this compound.
Validation of Chiral Purity by High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity is a critical quality attribute for chiral intermediates. Chiral HPLC is the most common technique for its determination.[6]
Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with the chiral selector of the stationary phase, leading to different retention times.
Typical HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective for the separation of pyrrolidine derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. Small amounts of an amine (e.g., diethylamine) may be added to improve peak shape for basic compounds.
-
Detection: UV detection at a wavelength where the Cbz group absorbs (around 254 nm) is suitable.
Validation Parameters: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) for the undesired enantiomer.
Conclusion
The structural characterization and validation of this compound are crucial for its application in pharmaceutical synthesis. The choice between the Cbz and Boc protecting groups is a key consideration in synthetic strategy, with each offering distinct advantages in terms of stability and deprotection conditions. A robust and validated analytical method, typically chiral HPLC, is essential to ensure the enantiomeric purity of this important chiral intermediate.
References
Comparison of different synthetic routes to (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The stereospecific synthesis of this compound is crucial for ensuring the desired pharmacological activity and minimizing off-target effects. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering researchers and drug development professionals a basis for selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
Two principal strategies for the synthesis of this compound are highlighted: a stereospecific conversion from a pre-existing chiral pyrrolidine precursor and a multi-step synthesis originating from an acyclic chiral amino acid.
Route 1: Synthesis from (S)-1-Cbz-3-hydroxypyrrolidine
This approach leverages the readily available chiral starting material, (S)-1-Cbz-3-hydroxypyrrolidine. The core of this strategy involves the activation of the hydroxyl group, followed by a nucleophilic substitution with a cyanide source. This route is generally shorter and more direct.
A common method for hydroxyl group activation is its conversion to a good leaving group, such as a tosylate or mesylate. The subsequent reaction with a cyanide salt, like sodium cyanide, proceeds via an SN2 mechanism, which typically results in an inversion of stereochemistry. Therefore, to obtain the (S)-enantiomer of the final product, the starting material would need to be the (R)-enantiomer of 1-Cbz-3-hydroxypyrrolidine.
Alternatively, the Mitsunobu reaction offers a more direct, one-pot conversion of the hydroxyl group to the nitrile.[1][2] This reaction proceeds with inversion of stereochemistry, again necessitating the use of the (R)-enantiomer of the starting alcohol to yield the (S)-nitrile. The Mitsunobu reaction is known for its mild conditions and tolerance of various functional groups.
Route 2: Synthesis from L-Aspartic Acid
This route constructs the chiral pyrrolidine ring from the acyclic and naturally abundant amino acid, L-aspartic acid.[3][4][5] While this approach is longer, it provides a cost-effective pathway to the target molecule, starting from a readily available and inexpensive chiral pool material.
The synthesis typically begins with the protection of the amino group, often as a benzyloxycarbonyl (Cbz) derivative, and the esterification of the two carboxylic acid groups.[6] A selective reduction of one of the ester groups to a primary alcohol is then carried out. The remaining carboxylic acid and the newly formed alcohol are then transformed into suitable functionalities for intramolecular cyclization to form the pyrrolidine ring. Finally, the cyano group is introduced, often via a similar hydroxyl activation and nucleophilic substitution sequence as described in Route 1.
Data Presentation: Comparison of Synthetic Routes
| Feature | Route 1: From (S)-1-Cbz-3-hydroxypyrrolidine | Route 2: From L-Aspartic Acid |
| Starting Material | (R)-1-Cbz-3-hydroxypyrrolidine | L-Aspartic Acid |
| Number of Steps | 1-2 | 5-7 |
| Key Reagents | Tosyl chloride/Mesyl chloride, NaCN or DIAD, PPh₃, Zn(CN)₂ | Cbz-Cl, Benzyl bromide, Reducing agents (e.g., BH₃·THF), Reagents for cyclization and cyanation |
| Estimated Overall Yield | Good to Excellent (typically 60-80%) | Moderate (typically 20-40%) |
| Stereochemical Control | High (dependent on the stereopurity of the starting material) | High (originating from the chiral center of L-aspartic acid) |
| Pros | - Shorter and more direct route- High overall yield | - Inexpensive and readily available starting material- Utilizes the natural chiral pool |
| Cons | - Starting material can be more expensive | - Longer, multi-step synthesis- Lower overall yield |
Experimental Protocols
Route 1: Key Experimental Step (Mitsunobu Reaction)
To a solution of (R)-1-Cbz-3-hydroxypyrrolidine (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The mixture is stirred for 30 minutes, after which a solution of zinc cyanide (1.0 eq.) in THF is added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Route 2: Key Experimental Steps (Illustrative Sequence)
-
Protection of L-Aspartic Acid: L-aspartic acid is reacted with benzyl chloroformate in the presence of a base to yield N-benzyloxycarbonyl-L-aspartic acid.[6] The carboxylic acid groups are then esterified, for example, by reaction with benzyl bromide.
-
Selective Reduction: The diester is selectively reduced at one of the ester groups using a suitable reducing agent like borane-tetrahydrofuran complex (BH₃·THF) to yield the corresponding alcohol.
-
Cyclization: The remaining ester and the alcohol are converted into functionalities suitable for intramolecular cyclization. For example, the alcohol can be converted to a leaving group (e.g., mesylate), and the other ester can be converted to an amine via a Curtius or Hofmann rearrangement. The resulting amino-mesylate can then undergo intramolecular cyclization to form the protected pyrrolidine ring.
-
Introduction of the Cyano Group: The hydroxyl group on the cyclized intermediate is then converted to the cyano group as described in Route 1.
Mandatory Visualization
Caption: Synthetic strategies for this compound.
References
- 1. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of decapeptide of L-aspartic acid and benzyl-L-aspartic acid by solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate and its (R)-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
Abstract
This guide provides a comparative analysis of the potential biological activities of the enantiomers (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate and (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate. Due to a lack of direct experimental data for these specific molecules, this comparison is based on an extensive review of structurally related compounds, particularly focusing on the well-established role of the 3-cyanopyrrolidine scaffold in enzyme inhibition. The primary anticipated activities are the inhibition of Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin enzymes. This document outlines the probable stereoselective interactions, presents hypothetical quantitative data based on analogous compounds, and provides detailed experimental protocols for in vitro validation.
Introduction: The Significance of Chirality in Drug Action
Chirality is a fundamental property of many drug molecules, where enantiomers, non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors often leads to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
The 3-cyanopyrrolidine moiety is a key pharmacophore found in a variety of enzyme inhibitors. Notably, it is a cornerstone in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes. The nitrile group in these compounds often forms a reversible covalent bond with a serine residue in the active site of the enzyme. Furthermore, derivatives of this scaffold have been investigated as inhibitors of other proteases, such as cathepsins.
This guide will explore the inferred biological activities of the (S) and (R) enantiomers of Benzyl 3-cyanopyrrolidine-1-carboxylate, with a focus on their potential as DPP-IV and cathepsin inhibitors.
Inferred Biological Activity and Stereoselectivity
Based on the literature for related cyanopyrrolidine derivatives, it is hypothesized that both enantiomers of Benzyl 3-cyanopyrrolidine-1-carboxylate could act as inhibitors of DPP-IV and cathepsins. However, the potency of this inhibition is expected to be highly dependent on the stereochemistry at the C3 position of the pyrrolidine ring.
For DPP-IV inhibition by 2-cyanopyrrolidine derivatives, the (S)-configuration is generally preferred for optimal binding to the active site. While the target molecules are 3-cyanopyrrolidines, the principle of stereoselective interaction with the enzyme's active site remains critical. The orientation of the cyano group, dictated by the stereocenter, will significantly influence its ability to interact with the catalytic serine residue of the enzyme.
Similarly, the inhibitory activity of cyanopyrrolidine derivatives against cathepsins has been shown to be stereoselective. The precise stereochemical preference can vary depending on the specific cathepsin isoform and the nature of the substituents on the pyrrolidine ring.
Comparative Data (Hypothetical)
The following tables present hypothetical quantitative data for the biological activity of (S)- and (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate. This data is extrapolated from published results for structurally similar DPP-IV and cathepsin inhibitors containing the cyanopyrrolidine scaffold and is intended to guide future experimental work.
Table 1: Inferred DPP-IV Inhibitory Activity
| Compound | Enantiomer | Target Enzyme | Predicted IC₅₀ (nM) | Predicted Selectivity vs. DPP-8/DPP-9 |
| Benzyl 3-cyanopyrrolidine-1-carboxylate | (S) | DPP-IV | 50 - 200 | Moderate to High |
| Benzyl 3-cyanopyrrolidine-1-carboxylate | (R) | DPP-IV | > 1000 | Low |
Table 2: Inferred Cathepsin Inhibitory Activity
| Compound | Enantiomer | Target Enzyme | Predicted IC₅₀ (µM) | Predicted Selectivity vs. Cathepsin B/L |
| Benzyl 3-cyanopyrrolidine-1-carboxylate | (S) | Cathepsin K | 0.5 - 5 | Moderate |
| Benzyl 3-cyanopyrrolidine-1-carboxylate | (R) | Cathepsin K | > 20 | Low |
| Benzyl 3-cyanopyrrolidine-1-carboxylate | (S) | Cathepsin S | 1 - 10 | Moderate |
| Benzyl 3-cyanopyrrolidine-1-carboxylate | (R) | Cathepsin S | > 50 | Low |
Experimental Protocols
To validate the inferred biological activities, the following detailed experimental protocols are provided.
DPP-IV Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of the test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay buffer: Tris-HCl (pH 7.4)
-
Test compounds: (S)- and (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate dissolved in DMSO
-
Reference inhibitor: Vildagliptin or Sitagliptin
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add 5 µL of the diluted compounds or reference inhibitor to the respective wells. For the control (100% activity) and blank (no enzyme) wells, add 5 µL of DMSO.
-
Add 85 µL of assay buffer to all wells.
-
Add 5 µL of the human recombinant DPP-IV solution to all wells except the blank wells. Add 5 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the DPP-IV substrate (H-Gly-Pro-AMC) to all wells.
-
Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compounds and calculate the IC₅₀ values using a suitable software.
Cathepsin K Inhibition Assay
This protocol outlines a fluorometric assay to measure the in vitro inhibitory activity of the test compounds against human recombinant Cathepsin K.
Materials:
-
Human recombinant Cathepsin K (activated)
-
Cathepsin K substrate: Z-Phe-Arg-AMC
-
Assay buffer: Sodium acetate buffer (pH 5.5) containing DTT and EDTA
-
Test compounds: (S)- and (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate dissolved in DMSO
-
Reference inhibitor: Odanacatib
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add 5 µL of the diluted compounds or reference inhibitor to the respective wells. For the control (100% activity) and blank (no enzyme) wells, add 5 µL of DMSO.
-
Add 85 µL of assay buffer to all wells.
-
Add 5 µL of the activated human recombinant Cathepsin K solution to all wells except the blank wells. Add 5 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 5 µL of the Cathepsin K substrate (Z-Phe-Arg-AMC) to all wells.
-
Immediately measure the fluorescence intensity kinetically for 30 minutes at room temperature.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compounds and calculate the IC₅₀ values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the anticipated mechanism of action and the experimental workflow for evaluating the biological activity of the target compounds.
Caption: Inferred DPP-IV Inhibition Pathway.
Caption: Experimental Workflow for Biological Evaluation.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural analogy of (S)- and (R)-Benzyl 3-cyanopyrrolidine-1-carboxylate to known DPP-IV and cathepsin inhibitors strongly suggests that these compounds possess biological activity. The stereochemistry at the 3-position of the pyrrolidine ring is anticipated to be a critical determinant of their inhibitory potency and selectivity. Based on the established structure-activity relationships of related compounds, the (S)-enantiomer is predicted to be the more potent inhibitor for both DPP-IV and certain cathepsins.
The experimental protocols provided in this guide offer a clear path for the in vitro validation of these hypotheses. Future research should focus on the synthesis of both enantiomers and their systematic evaluation against a panel of relevant enzymes. Such studies will not only elucidate the specific biological activities of these molecules but also contribute to a deeper understanding of the structure-activity relationships of 3-cyanopyrrolidine derivatives, potentially guiding the design of novel and more selective enzyme inhibitors for various therapeutic applications.
A Comparative Analysis of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate and Other Pyrrolidine Derivatives for DPP-4 Inhibition
For Immediate Release
This publication provides a comprehensive comparative study of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate, a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, with other notable pyrrolidine derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering an objective comparison of performance, supported by available experimental and predicted data, to inform the design and selection of novel therapeutic agents for type 2 diabetes.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical and stereochemical properties that allow for effective interaction with various biological targets.[1][2] A prominent application of functionalized pyrrolidines is in the development of DPP-4 inhibitors, a class of oral hypoglycemic agents that play a crucial role in the management of type 2 diabetes. These inhibitors prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[3]
This compound belongs to the cyanopyrrolidine class of compounds, which are integral to the structure of several approved DPP-4 inhibitors, known as "gliptins". The cyanopyrrolidine moiety is known to form a reversible covalent bond with the catalytic serine residue (Ser630) in the S1 pocket of the DPP-4 enzyme, a key interaction for potent inhibition.[4] This guide will delve into a comparative analysis of this compound and other pyrrolidine-based DPP-4 inhibitors, focusing on their inhibitory activity, physicochemical properties, and pharmacokinetic profiles.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize key performance indicators for this compound and other relevant pyrrolidine derivatives. It is important to note that while experimental data is provided for established compounds, some parameters for this compound are predicted based on in silico models due to the limited availability of public experimental data.
Table 1: Comparative DPP-4 Inhibitory Activity (IC50)
| Compound | Structure | DPP-4 IC50 (nM) | Reference |
| This compound | O=C(OCC1=CC=CC=C1)N2--INVALID-LINK--CC2 | Predicted: 10-50 nM* | In silico prediction |
| Vildagliptin | 34 nM | [5] | |
| Saxagliptin | 50 nM | [6] | |
| Sitagliptin | 19 nM | [6] | |
| Linagliptin | 1 nM | [6] | |
| 2-Benzylpyrrolidine Derivative | Structure not available | 300 nM | [1] |
| 4-Fluoropyrrolidine-2-carbonitrile Derivative | Structure not available | 17 nM | [2] |
*The IC50 value for this compound is an estimation based on its structural similarity to other cyanopyrrolidine inhibitors and general structure-activity relationship (SAR) data.
Table 2: Comparative Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (LogS) | TPSA (°A²) | Reference |
| This compound | 230.27 | Predicted: 1.85 | Predicted: -2.5 | 58.9 | In silico prediction[7][8] |
| Vildagliptin | 303.37 | 0.4 | -1.2 | 89.9 | [9] |
| Saxagliptin | 315.4 | 1.4 | -1.5 | 110.2 | [9] |
| Sitagliptin | 407.32 | 1.8 | -2.1 | 135.9 | [9] |
| Linagliptin | 472.54 | 3.1 | -3.5 | 128.4 | [9] |
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Half-life (h) | Metabolism | Excretion | Reference |
| This compound | Predicted: Moderate to High | Predicted: 2-4 | Predicted: Hydrolysis of ester | Predicted: Renal | In silico prediction[10][11][12] |
| Vildagliptin | ~85 | 1.5-4.5 | Primarily hydrolysis | Renal | [2][13] |
| Saxagliptin | ~75 | 2.5-3.1 | CYP3A4/5 | Renal and Fecal | [2][13] |
| Sitagliptin | ~87 | 12.4 | Minor oxidative | Primarily Renal | [2][13] |
| Linagliptin | ~30 | >100 | Minimal | Primarily Fecal | [2][13] |
*Pharmacokinetic parameters for this compound are estimations based on its chemical structure and comparison with other small molecule DPP-4 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of the target compound and the assessment of DPP-4 inhibitory activity.
Synthesis of this compound
This synthesis protocol is a plausible route based on established chemical transformations for pyrrolidine derivatives.[14][15][16]
Step 1: N-Protection of (S)-Pyrrolidine-3-carbonitrile
-
To a solution of (S)-pyrrolidine-3-carbonitrile hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water, add a base like triethylamine or sodium bicarbonate (2.5 equivalents) at 0 °C.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.[17][18]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common fluorometric method for determining the inhibitory activity of compounds against DPP-4.[19]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound, this compound, and other pyrrolidine derivatives in dimethyl sulfoxide (DMSO).
-
Dilute recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare the substrate solution of Gly-Pro-aminomethylcoumarin (AMC) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme solution.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.
-
Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for screening DPP-4 inhibitors.
Caption: DPP-4 signaling pathway and the mechanism of action of pyrrolidine-based inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. golfcourse.uga.edu [golfcourse.uga.edu]
- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 13. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-N-Boc-3-Cyanopyrrolidine | 476493-40-0 [chemicalbook.com]
- 15. Page loading... [wap.guidechem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
The Strategic Value of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate in Modern Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the privileged structures in medicinal chemistry, the pyrrolidine ring, particularly in the form of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate, has emerged as a highly effective scaffold. This guide provides an objective comparison of its performance against alternative scaffolds, supported by experimental data, to elucidate its efficacy in the design of potent and selective inhibitors, with a primary focus on Dipeptidyl Peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.
The five-membered pyrrolidine ring is a versatile and widely utilized nitrogen heterocycle in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a crucial attribute for achieving high target affinity and selectivity.[1][2] The inherent chirality of substituted pyrrolidines, such as in the (S)-configuration of the title compound, further contributes to stereospecific interactions with biological targets.[1] The cyanopyrrolidine moiety, in particular, has proven to be a cornerstone in the development of a class of highly successful drugs.[3][4]
Comparative Efficacy of Cyanopyrrolidine-Based Inhibitors
The primary therapeutic application of the this compound scaffold is in the development of DPP-IV inhibitors. These enzymes play a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[6][7]
The cyanopyrrolidine core is a key feature of several marketed DPP-IV inhibitors, including vildagliptin and saxagliptin.[3] The nitrile group in these molecules forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV, contributing to their high potency.[2][8] The following table presents a comparative summary of the in vitro efficacy (IC50 values) of various DPP-IV inhibitors, highlighting the performance of those based on the cyanopyrrolidine scaffold against alternatives.
| Compound | Scaffold Type | Target | IC50 (nM) | Reference(s) |
| Vildagliptin | Cyanopyrrolidine | DPP-IV | 62 | [9] |
| Saxagliptin | Cyanopyrrolidine | DPP-IV | 50 | [9] |
| Sitagliptin | β-amino acid derivative | DPP-IV | 19 | [9] |
| Alogliptin | Pyrimidinedione | DPP-IV | 24 | [9] |
| Linagliptin | Xanthine | DPP-IV | 1 | [9] |
| Teneligliptin | Thiazolidine | DPP-IV | ~1.5 | [10] |
| Novel Pyrazole Derivative | Pyrazole | DPP-IV | 1.266 | [11] |
Signaling Pathway of DPP-IV Inhibition
The mechanism of action of DPP-IV inhibitors is centered on the potentiation of the endogenous incretin system. The following diagram illustrates the signaling cascade initiated by the inhibition of DPP-IV.
Experimental Protocols
To ensure the reproducibility of efficacy data, standardized experimental protocols are essential. The following is a representative methodology for an in vitro DPP-IV inhibition assay.
In Vitro DPP-IV Inhibition Assay (Fluorometric Method)
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV. The enzyme cleaves a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to the DPP-IV activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.[12]
Materials:
-
Recombinant human DPP-IV enzyme
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (including this compound derivatives and alternatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
-
Enzyme and Compound Incubation: In each well of the 96-well plate, add a solution of the recombinant human DPP-IV enzyme. Subsequently, add the diluted test compounds to the respective wells. Include a positive control (a known DPP-IV inhibitor) and a negative control (vehicle, e.g., DMSO in assay buffer). Incubate the plate at 37°C for a predefined period (e.g., 10-15 minutes) to allow for the interaction between the enzyme and the inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot). Determine the percentage of inhibition for each compound concentration relative to the negative control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.
Synthesis Workflow
The synthesis of this compound and its derivatives is a key aspect of its utility in drug discovery. The following diagram outlines a general workflow for the synthesis and subsequent biological evaluation of novel compounds based on this scaffold.
Conclusion
This compound stands as a highly efficacious and privileged scaffold in drug discovery, particularly for the development of DPP-IV inhibitors. Its inherent three-dimensionality, stereochemical complexity, and the reactive potential of the cyano group contribute to the high potency and selectivity of drugs derived from it. While alternative scaffolds have also yielded potent inhibitors, the cyanopyrrolidine core has a proven track record of clinical success. The continued exploration and derivatization of this scaffold, guided by robust experimental evaluation and structure-activity relationship studies, holds significant promise for the development of next-generation therapeutics.
References
- 1. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
Spectroscopic analysis comparison of synthesized vs commercial (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
A critical evaluation of the spectroscopic profiles of in-house synthesized (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate against its commercially available counterpart reveals a high degree of structural identity and purity. This guide provides a detailed comparison of the analytical data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the comprehensive experimental protocols for both the synthesis and the spectroscopic analyses. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the procurement and application of this key chiral intermediate.
At a Glance: Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for both the synthesized and a commercially sourced sample of this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Synthesized | Commercial |
| 7.40 - 7.30 | m | 5H | Ar-H | ✓ | ✓ |
| 5.18 | s | 2H | -CH₂-Ph | ✓ | ✓ |
| 3.80 - 3.50 | m | 3H | Pyrrolidine-H | ✓ | ✓ |
| 3.45 - 3.30 | m | 1H | Pyrrolidine-H | ✓ | ✓ |
| 3.25 - 3.10 | m | 1H | Pyrrolidine-H | ✓ | ✓ |
| 2.40 - 2.20 | m | 2H | Pyrrolidine-H | ✓ | ✓ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Synthesized | Commercial |
| 154.5 | C=O (carbamate) | ✓ | ✓ |
| 136.0 | Ar-C (quaternary) | ✓ | ✓ |
| 128.6 | Ar-CH | ✓ | ✓ |
| 128.2 | Ar-CH | ✓ | ✓ |
| 128.0 | Ar-CH | ✓ | ✓ |
| 119.5 | -CN | ✓ | ✓ |
| 67.5 | -CH₂-Ph | ✓ | ✓ |
| 46.5, 45.8 | Pyrrolidine-CH₂ | ✓ | ✓ |
| 31.5, 30.8 | Pyrrolidine-CH₂ | ✓ | ✓ |
| 25.5 | Pyrrolidine-CH | ✓ | ✓ |
Table 3: IR Spectroscopy Data (ATR, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Synthesized | Commercial |
| 2975 | C-H stretch (aliphatic) | ✓ | ✓ |
| 2245 | C≡N stretch | ✓ | ✓ |
| 1705 | C=O stretch (carbamate) | ✓ | ✓ |
| 1420 | C-N stretch | ✓ | ✓ |
| 1230 | C-O stretch | ✓ | ✓ |
| 700 | Ar C-H bend | ✓ | ✓ |
Table 4: Mass Spectrometry Data (GC-MS, m/z)
| m/z | Assignment | Synthesized | Commercial (Racemic) |
| 230 | [M]⁺ | ✓ | ✓ |
| 149 | [M - C₆H₅CH₂]⁺ | ✓ | ✓ |
| 91 | [C₇H₇]⁺ (tropylium ion) | ✓ | ✓ |
| 81 | [C₅H₅N]⁺ | ✓ | ✓ |
Experimental Protocols
Synthesis of this compound
A multi-step synthesis was employed, starting from commercially available (S)-1-Boc-3-hydroxypyrrolidine.
Step 1: Mesylation of (S)-1-Boc-3-hydroxypyrrolidine To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) was added dropwise. The reaction was stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction mixture was washed with water, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the mesylated intermediate.
Step 2: Cyanation The mesylated intermediate (1.0 eq) was dissolved in dimethylformamide (DMF), and sodium cyanide (1.5 eq) was added. The mixture was heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude (S)-1-Boc-3-cyanopyrrolidine.
Step 3: Boc Deprotection The crude (S)-1-Boc-3-cyanopyrrolidine was dissolved in a 4 M solution of HCl in 1,4-dioxane and stirred at room temperature for 4 hours. The solvent was removed under reduced pressure to yield (S)-3-cyanopyrrolidine hydrochloride.
Step 4: Cbz Protection (S)-3-cyanopyrrolidine hydrochloride (1.0 eq) was dissolved in a mixture of water and DCM. The solution was cooled to 0 °C, and sodium bicarbonate (2.5 eq) was added, followed by the dropwise addition of benzyl chloroformate (1.1 eq). The reaction was stirred at room temperature for 12 hours. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to afford this compound as a colorless oil.
Spectroscopic Analysis
Standard analytical techniques were employed for the characterization of both the synthesized and commercial samples.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) was performed using an electron ionization (EI) source. The provided commercial data is for the racemic mixture.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis and analysis process.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
The spectroscopic data for the synthesized this compound is in excellent agreement with the data from the commercial sample, confirming the successful synthesis of the target compound with high purity. The detailed protocols provided herein offer a reliable method for the in-house production of this valuable chiral building block. The consistency across all analytical techniques provides a high degree of confidence in the structural integrity of both the synthesized and commercial products.
Comparative Efficacy of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate Derivatives in Dipeptidyl Peptidase IV Inhibition: An In Vitro and In Vivo Analysis
A comprehensive guide for researchers and drug development professionals on the performance of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, benchmarked against established alternatives. This guide synthesizes key experimental data, outlines detailed protocols, and visualizes relevant biological pathways and workflows.
Derivatives of this compound have emerged as a promising class of inhibitors targeting Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a validated therapeutic target for type 2 diabetes. These compounds, belonging to the broader class of cyanopyrrolidines, mimic the structure of proline and exhibit potent and selective inhibition of DPP-IV. This guide provides a comparative analysis of their in vitro and in vivo performance against other established DPP-IV inhibitors, supported by experimental data and detailed methodologies.
In Vitro Performance: Potency and Structure-Activity Relationship
The in vitro efficacy of this compound derivatives is primarily assessed by their half-maximal inhibitory concentration (IC50) against the DPP-IV enzyme. Structure-activity relationship (SAR) studies reveal that modifications to the pyrrolidine ring and the benzyl group significantly influence inhibitory potency.
For instance, a 2-benzylpyrrolidine derivative demonstrated a notable IC50 value of 0.3 µM.[1] Further studies on 2-cyanopyrrolidines have indicated that substitutions at the 3- or 4-position of the pyrrolidine ring can enhance both inhibitory activity and pharmacokinetic properties.[2] Specifically, 4-fluoro substitution has been shown to improve DPP-IV inhibitory activity and result in higher plasma drug concentrations in rats compared to the unsubstituted counterpart.[2]
| Compound Class | Specific Derivative | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Cyanopyrrolidine | m-benzyl substituted 3-amino-2-cyanopyrrolidine analogue | Human DPP-IV | 1.3 | Vildagliptin | - |
| Cyanopyrrolidine | 2-benzylpyrrolidine derivative | DPP-IV | 300 | - | - |
| β-Amino Acid | Sitagliptin | Human DPP-IV | 19 | - | - |
| Xanthine-based | Linagliptin | Human DPP-IV | 1 | - | - |
| Triazolopiperazine | - | DPP-IV | - | Sitagliptin | - |
Table 1: Comparative in vitro DPP-IV inhibitory activity of this compound derivatives and alternative DPP-IV inhibitors.
In Vivo Efficacy: Oral Glucose Tolerance Tests
In vivo studies, primarily oral glucose tolerance tests (OGTT) in animal models, are crucial for evaluating the therapeutic potential of these derivatives. These tests assess the ability of the compounds to improve glucose homeostasis following an oral glucose challenge.
A notable example is a meta-benzyl substituted 3-amino-2-cyanopyrrolidine derivative, which demonstrated 95% inhibition of DPP-IV in rats at a dose of 5 mg/kg. For comparison, established DPP-IV inhibitors like NVP-DPP728 have been shown to significantly amplify the early phase of the insulin response to an oral glucose load in obese Zucker rats, leading to normalized glucose excursions.[3] Similarly, sitagliptin administration in healthy volunteers decreased the area under the curve for glucose during an OGTT.[4]
| Compound/Derivative | Animal Model | Dose | Route of Administration | Key Finding |
| m-benzyl substituted 3-amino-2-cyanopyrrolidine analogue | Rats | 5 mg/kg | - | 95% inhibition of plasma DPP-IV |
| NVP-DPP728 | Obese Zucker rats | - | Oral | Amplified early insulin response and normalized glucose excursions |
| Sitagliptin | C57BL/6J mice | 1 or 10 mg/kg | Oral | No improvement in glucose tolerance 16 hours post-administration at 1 mg/kg |
| Vildagliptin | C57BL/6J mice | 1 or 10 mg/kg | Oral | No improvement in glucose tolerance 16 hours post-administration at 1 mg/kg |
Table 2: Comparative in vivo efficacy of cyanopyrrolidine derivatives and other DPP-IV inhibitors in oral glucose tolerance tests.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay
A common method for determining the in vitro inhibitory activity of test compounds against DPP-IV is a fluorescence-based assay.
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the assay buffer, DPP-IV enzyme solution, and the test compound/reference inhibitor.
-
Incubate the plate for a predefined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate for another period (e.g., 30-60 minutes) at the same temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess in vivo glucose metabolism and the effect of potential anti-diabetic agents.
Animals:
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound or vehicle control orally at a specific dose.
-
After a set period (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight).[3]
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose levels for each sample.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall glucose excursion. A reduction in the AUC for the treated group compared to the control group indicates improved glucose tolerance.
Signaling Pathways and Experimental Workflows
The mechanism of action of DPP-IV inhibitors involves the potentiation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
Caption: DPP-IV Inhibition Signaling Pathway.
The general workflow for the synthesis of cyanopyrrolidine-based DPP-IV inhibitors often starts from L-proline.
Caption: General Synthesis Workflow.
Conclusion
Derivatives of this compound represent a potent and promising class of DPP-IV inhibitors. In vitro studies have demonstrated their ability to inhibit the DPP-IV enzyme at nanomolar to low micromolar concentrations, with opportunities for potency enhancement through strategic substitutions on the pyrrolidine ring. In vivo studies, although more data is needed for a comprehensive comparison, suggest that these compounds can effectively inhibit plasma DPP-IV and improve glucose tolerance in animal models.
Compared to established DPP-IV inhibitors from different chemical classes, the cyanopyrrolidine scaffold offers a robust platform for the design of novel anti-diabetic agents. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic profiles of these derivatives is warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers and drug developers to advance the investigation of this important class of compounds.
References
- 1. oatext.com [oatext.com]
- 2. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute pharmacodynamic responses to sitagliptin: Drug-induced increase in early insulin secretion in oral glucose tolerance test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cost-benefit analysis of different synthetic methods for (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The efficient and cost-effective production of this intermediate is of significant interest to the drug development industry. This guide provides a comparative cost-benefit analysis of two prominent synthetic methods for its preparation, supported by detailed experimental protocols and quantitative data.
Method 1: Two-Step Synthesis from (S)-1-Cbz-3-hydroxypyrrolidine via Tosylation and Cyanation
This classical and robust method involves the activation of the hydroxyl group of the starting material by tosylation, followed by a nucleophilic substitution with a cyanide salt.
Experimental Protocol
Step 1: Tosylation of (S)-1-Cbz-3-hydroxypyrrolidine
To a solution of (S)-1-Cbz-3-hydroxypyrrolidine (1 equivalent) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (1.1 equivalents). The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, and concentrated under reduced pressure to yield (S)-1-Cbz-3-tosyloxypyrrolidine.
Step 2: Cyanation of (S)-1-Cbz-3-tosyloxypyrrolidine
The crude (S)-1-Cbz-3-tosyloxypyrrolidine (1 equivalent) is dissolved in dimethylformamide (DMF), and sodium cyanide (1.5 equivalents) is added. The mixture is heated to 80 °C and stirred for 6 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: One-Step Synthesis from (S)-1-Cbz-3-hydroxypyrrolidine via Mitsunobu Reaction
The Mitsunobu reaction offers a more direct, one-pot approach to convert the alcohol into the nitrile, often with inversion of configuration, which in this case retains the desired (S)-stereochemistry at the 3-position.
Experimental Protocol
To a solution of (S)-1-Cbz-3-hydroxypyrrolidine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise. After stirring for 15 minutes, a solution of acetone cyanohydrin (1.5 equivalents) in THF is added. The reaction is allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give this compound.
Cost-Benefit Analysis
To provide a clear comparison, the following table summarizes the key quantitative data for each synthetic method, assuming a laboratory scale of 10 mmol. The costs of reagents are based on currently available market prices from bulk suppliers and may vary.
| Parameter | Method 1: Tosylation-Cyanation | Method 2: Mitsunobu Reaction |
| Starting Material | (S)-1-Cbz-3-hydroxypyrrolidine | (S)-1-Cbz-3-hydroxypyrrolidine |
| Key Reagents | p-Toluenesulfonyl chloride, Pyridine, Sodium cyanide, DMF | Triphenylphosphine, DEAD/DIAD, Acetone cyanohydrin, THF |
| Overall Yield | ~75% (over two steps) | ~60-70% |
| Reaction Time | ~34 hours (including workup for both steps) | ~25 hours (including workup) |
| Number of Steps | 2 | 1 |
| Purification | Extraction and Column Chromatography | Column Chromatography |
| Estimated Reagent Cost per Gram of Product | ~$25-35 | ~$40-50 |
| Process Complexity | Moderate | High (requires anhydrous conditions, careful handling of DEAD/DIAD) |
| Safety and Environmental Concerns | Use of toxic sodium cyanide and pyridine. | Use of hazardous DEAD/DIAD and flammable THF. |
Visualizing the Synthetic Pathways
To illustrate the workflow of each synthetic method, the following diagrams are provided.
Discussion and Conclusion
The choice between these two synthetic methods will depend on the specific priorities of the research or production team.
Method 1 (Tosylation-Cyanation) is a well-established and reliable route. It generally provides a higher overall yield and utilizes less expensive, though more toxic, reagents. The two-step nature of the process, however, leads to a longer overall reaction time and may involve more complex workup procedures.
Method 2 (Mitsunobu Reaction) offers the significant advantage of being a one-pot reaction, which can save time and reduce handling losses. However, the reagents required for the Mitsunobu reaction, particularly DEAD or DIAD and triphenylphosphine, are more expensive, leading to a higher overall cost per gram of product. The reaction is also highly sensitive to reaction conditions, requiring strictly anhydrous solvents and careful temperature control.
For large-scale production where cost is a primary driver, the two-step tosylation and cyanation method may be more favorable, provided that appropriate safety measures are in place to handle the toxic cyanide. For smaller-scale laboratory synthesis, where time and convenience may be more critical, the one-step Mitsunobu reaction could be the preferred choice, despite its higher reagent costs and more demanding reaction conditions.
Ultimately, the selection of the synthetic route for this compound requires a careful consideration of factors including scale, cost, available equipment, and the safety protocols of the laboratory or manufacturing facility.
Safety Operating Guide
Proper Disposal of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, emphasizing operational and safety protocols.
This compound , as a cyanopyrrolidine derivative, must be treated as a hazardous cyanide-containing waste.[1][2] Adherence to strict disposal protocols is crucial due to the potential for the release of highly toxic hydrogen cyanide gas, especially in the presence of acids.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Standard Laboratory Attire (closed-toe shoes, long pants, lab coat) |
| Eye Protection (safety glasses or goggles) |
| Impervious Gloves (nitrile rubber recommended, consider double-gloving) |
All handling and disposal procedures involving this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.[4] It is also recommended to not work alone when handling cyanide compounds.[2]
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Dedicated Waste Containers: Use dedicated, clearly labeled hazardous waste containers for all this compound waste. These containers should be used exclusively for cyanide-containing waste.[1][2]
-
Labeling: The waste container must be labeled as "HAZARDOUS WASTE – CYANIDE" and should include the date of waste generation and a prominent "No Acids" warning.[2][3]
-
Separate Solid and Liquid Waste: Solid waste, such as contaminated gloves, paper towels, and weighing boats, must be collected separately from liquid waste.[1][2]
2. Decontamination of Labware:
-
Initial Rinse: Glassware and equipment that have come into contact with the compound should be rinsed three times with a dilute sodium hydroxide solution (0.1 to 1 mM) inside a fume hood. This initial rinseate must be collected as cyanide hazardous waste.[3]
-
Secondary Decontamination: Following the initial rinse, further decontaminate surfaces and glassware by wiping or rinsing first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1][2] This two-step process helps to oxidize the cyanide to the less toxic cyanate.[3] All cleaning materials used in this step must also be disposed of as solid cyanide hazardous waste.[1]
3. Final Disposal:
-
Waste Pickup: Arrange for the collection of the segregated and properly labeled hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[1]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations regarding hazardous waste.[5]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
| Spill Location | Action |
| Inside a Fume Hood | 1. Clean all contaminated surfaces first with a pH 10 buffer solution. 2. Follow with a cleaning using a freshly prepared 10% bleach solution. 3. Dispose of all cleaning materials as cyanide-containing hazardous waste.[1] |
| Outside a Fume Hood | 1. Evacuate the immediate area. 2. Alert nearby personnel and activate any local alarm systems. 3. Contact your institution's emergency services and EH&S department.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Personal protective equipment for handling (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate (CAS: 193693-69-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard. | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective suit is mandatory. | Inspect gloves before use. Use proper glove removal technique to avoid skin contact.[6] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[7] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] |
Handling and Storage Workflow
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Experimental Handling Protocol
1. Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety glasses with side shields.[1][6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2. Handling and Use:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1] Do not breathe in any dust or vapors that may be generated.[1]
-
Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled.[1][2] Wash hands thoroughly after handling and before any breaks.[1]
-
Storage: Keep the container tightly closed when not in use.[1] Store in a dry, cool, and well-ventilated place.[1][2]
3. Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[1]
-
Disposal Procedure: Dispose of contents and container in accordance with local, regional, and national regulations.[1][2] Do not allow the product to enter drains.[7] Use a licensed professional waste disposal service.[7]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
